molecular formula C13H16NNaO4S B15562049 NSC23005 sodium

NSC23005 sodium

Cat. No.: B15562049
M. Wt: 305.33 g/mol
InChI Key: MLHFBDVMTRIQMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

NSC23005 sodium is a useful research compound. Its molecular formula is C13H16NNaO4S and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;4-(cyclohexylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFBDVMTRIQMW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of the Rac1 Inhibitor NSC23766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The initial query for "NSC23005" did not yield information consistent with a mechanism of action related to Rac1 inhibition. The scientific literature strongly indicates that the compound with the described activity—selective inhibition of the Rac1-GEF interaction—is NSC23766 . This guide will focus on the established mechanism of action for NSC23766.

This technical guide provides an in-depth overview of the mechanism of action for NSC23766, a selective inhibitor of the Rac1 GTPase. It is intended for researchers, scientists, and drug development professionals working in cell biology and oncology.

Core Mechanism of Action

NSC23766 is a rationally designed small molecule that functions as a highly selective inhibitor of Rac1 activation.[1] Its primary mechanism involves the direct interference with the interaction between Rac1 and its specific guanine (B1146940) nucleotide exchange factors (GEFs), most notably Trio and Tiam1.[1][2][3][4] By binding to a surface groove on Rac1 that is critical for GEF recognition, NSC23766 physically blocks the ability of these GEFs to catalyze the exchange of GDP for GTP on Rac1.[1][2] This preventative action keeps Rac1 in its inactive, GDP-bound state, thereby inhibiting its downstream signaling pathways. A key feature of NSC23766 is its selectivity for Rac1; it does not significantly inhibit the activation of other closely related Rho family GTPases such as Cdc42 or RhoA at effective concentrations.[2][3][5][6]

Quantitative Data Summary

The inhibitory activity of NSC23766 has been quantified in various assays. The following table summarizes key quantitative data for easy comparison.

ParameterValueAssay TypeCell/SystemReference
IC50 (Rac1 activation by TrioN/Tiam1)~50 µMCell-free GEF activity assayIn vitro[2][3]
IC50 (Cell Viability)~10 µMCell viability assayMDA-MB-468 & MDA-MB-231 breast cancer cells[1][2]
IC50 (Cell Viability)95.0 µMCell viability assayMDA-MB-435 cells[7]
Effective Concentration (Inhibition of Rac1-mediated functions)50 - 100 µMCell-based functional assaysNIH3T3 and PC-3 cells
Inhibition of Cell Invasion 85% inhibitionMatrigel invasion assayPC-3 cells (at 25 µM)[8]

Signaling Pathway and Inhibition

The following diagram illustrates the Rac1 signaling pathway and the point of inhibition by NSC23766.

Rac1_Signaling_Pathway cluster_upstream Upstream Signals cluster_gef GEF Activation cluster_rac1_cycle Rac1 GTPase Cycle cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., PDGF) Trio_Tiam1 Trio / Tiam1 (GEFs) GrowthFactors->Trio_Tiam1 Activate Rac1_GDP Rac1-GDP (Inactive) Trio_Tiam1->Rac1_GDP Catalyzes GDP-GTP Exchange Rac1_GTP Rac1-GTP (Active) Trio_Tiam1->Rac1_GTP Actin Actin Cytoskeleton Remodeling Rac1_GTP->Actin Lamellipodia Lamellipodia Formation Actin->Lamellipodia Migration Cell Migration Lamellipodia->Migration NSC23766 NSC23766 NSC23766->Trio_Tiam1 Inhibits Interaction with Rac1

Caption: Inhibition of the Trio/Tiam1-Rac1 signaling axis by NSC23766.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the mechanism of action of NSC23766.

In Vitro GEF Activity Assay (mant-GDP/GTP Exchange)

This assay directly measures the ability of a GEF to catalyze the exchange of GDP for a fluorescent GTP analog (mant-GTP) on Rac1.

  • Protein Purification: Recombinant GST-tagged Rac1 and His-tagged GEF domains (e.g., TrioN or Tiam1) are expressed and purified.

  • Nucleotide Loading: Purified Rac1 is loaded with mant-GDP by incubation in a buffer containing EDTA to chelate Mg2+ and allow nucleotide exchange. The reaction is stopped by adding excess MgCl2.

  • Exchange Reaction: The GEF is added to the mant-GDP-loaded Rac1 in the presence of a large excess of non-fluorescent GTP.

  • Inhibitor Addition: NSC23766 at various concentrations is included in the reaction mixture.

  • Fluorescence Measurement: The exchange of mant-GDP for GTP results in a decrease in fluorescence intensity, which is monitored over time using a fluorometer. The rate of fluorescence decay reflects the GEF activity.

  • Data Analysis: The initial rates of the reaction at different inhibitor concentrations are used to calculate the IC50 value.[5][6]

Rac1 Activity Pulldown Assay

This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.

  • Cell Treatment: Cells (e.g., NIH 3T3 or PC-3) are cultured and treated with a stimulus (e.g., serum or PDGF) in the presence or absence of NSC23766 for a specified time.

  • Cell Lysis: Cells are lysed in a buffer containing protease inhibitors.

  • Affinity Pulldown: Cell lysates are incubated with a GST-fusion protein corresponding to the p21-binding domain (PBD) of an effector protein (like PAK1), which specifically binds to GTP-bound Rac1. The PBD is typically immobilized on glutathione-agarose beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down Rac1 is detected by Western blotting using a Rac1-specific antibody.

  • Normalization: A portion of the total cell lysate is also run on the gel to determine the total amount of Rac1 in each sample, which is used for normalization.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the impact of NSC23766 on cell function.

Experimental_Workflow start Hypothesis: NSC23766 inhibits Rac1-dependent cell migration cell_culture Culture Cells (e.g., PC-3 prostate cancer cells) start->cell_culture treatment Treat cells with NSC23766 (Dose-response and time-course) cell_culture->treatment pulldown Rac1 Activity Assay (PAK-PBD Pulldown) treatment->pulldown microscopy Actin Staining (Phalloidin) & Microscopy treatment->microscopy migration_assay Cell Migration Assay (e.g., Transwell Assay) treatment->migration_assay western Western Blot for Active Rac1-GTP pulldown->western conclusion Conclusion: NSC23766 inhibits Rac1 activity, disrupts actin cytoskeleton, and reduces cell migration. western->conclusion actin_analysis Analyze Actin Cytoskeleton & Lamellipodia Formation microscopy->actin_analysis actin_analysis->conclusion quantify_migration Quantify Migrated Cells migration_assay->quantify_migration quantify_migration->conclusion

Caption: A typical workflow for characterizing the cellular effects of NSC23766.

Summary

NSC23766 is a valuable research tool for dissecting the roles of Rac1 in various cellular processes. Its specificity as an inhibitor of the Rac1-GEF interaction allows for the targeted investigation of Rac1-mediated signaling pathways, particularly those involved in cytoskeletal dynamics, cell motility, and oncogenic transformation.[5] Understanding its precise mechanism of action, effective concentrations, and the appropriate experimental methods for its use is critical for obtaining reliable and interpretable results.

References

NSC23005 Sodium: A Potent and Selective p18INK4C Inhibitor for Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC23005 sodium has emerged as a novel and highly potent small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18INK4C. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data supporting its activity, and detailed experimental protocols for its evaluation. By selectively targeting p18INK4C, this compound promotes the expansion of hematopoietic stem cells (HSCs) both in murine and human models, presenting a significant opportunity for advancements in regenerative medicine and transplantation therapies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the fields of hematology, oncology, and cell cycle regulation.

Introduction

The regulation of the cell cycle is a fundamental process in all eukaryotic organisms, with dysregulation often leading to diseases such as cancer. The INK4 family of proteins, including p18INK4C (also known as CDKN2C), are key tumor suppressors that negatively regulate the G1-S phase transition of the cell cycle. They exert their inhibitory effect by binding to and preventing the activation of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). The inhibition of CDK4/6 by p18INK4C prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the E2F transcription factors sequestered and halting cell cycle progression.

In the context of hematopoietic stem cells (HSCs), maintaining a state of quiescence is crucial for their long-term self-renewal and regenerative capacity. p18INK4C plays a significant role in enforcing this quiescent state. Consequently, the targeted inhibition of p18INK4C has been identified as a promising strategy to promote the ex vivo expansion of HSCs, a critical need for various therapeutic applications, including bone marrow transplantation.

This compound is a novel small molecule identified through in silico screening that specifically inhibits p18INK4C.[1][2][3][4][5] This guide details the current understanding of this compound's biological activity and provides practical information for its use in a research setting.

Mechanism of Action

This compound functions as a selective inhibitor of p18INK4C. By binding to p18INK4C, it disrupts the interaction between p18INK4C and its target kinases, CDK4 and CDK6. This inhibition leads to the activation of the Cyclin D-CDK4/6 complexes, which then phosphorylate the Rb protein. Phosphorylated Rb releases the E2F transcription factors, allowing for the transcription of genes required for cell cycle progression and, consequently, cell division. In hematopoietic stem cells, this targeted inhibition of a key negative regulator of the cell cycle promotes their proliferation and expansion.

NSC23005_Mechanism_of_Action cluster_G1_Phase G1 Phase Regulation cluster_Inhibition Inhibition by NSC23005 p18 p18INK4C CDK4_6 Cyclin D-CDK4/6 p18->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes NSC23005 NSC23005 sodium NSC23005->p18

Mechanism of this compound action.

Quantitative Data

This compound has demonstrated high potency in promoting the expansion of hematopoietic stem cells. The primary quantitative measure of its activity is the half-maximal effective dose (ED50).

Parameter Value Assay System Reference
ED505.21 nMMurine and Human Hematopoietic Stem Cell (HSC) Expansion
CytotoxicityNot significant32D cells and Hematopoietic Stem Cells (HSCs)
Leukemia Cell ProliferationNo augmentationLeukemia cell lines

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound. These protocols are based on standard techniques in the field and should be adapted as necessary for specific experimental setups.

Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol describes a method to assess the ability of this compound to promote the ex vivo expansion of HSCs.

HSC_Expansion_Workflow start Isolate HSCs (e.g., CD34+ cells from cord blood or bone marrow) culture Culture HSCs in appropriate medium with cytokines (e.g., SCF, TPO, Flt3-L) start->culture treatment Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) and a DMSO vehicle control culture->treatment incubation Incubate for 7-14 days at 37°C, 5% CO2 treatment->incubation analysis Analyze cell expansion: - Total nucleated cell count - Flow cytometry for HSC markers  (e.g., CD34+, CD90+, Lin-) - Colony-Forming Unit (CFU) assay incubation->analysis end Determine ED50 for HSC expansion analysis->end

Workflow for HSC expansion assay.

Materials:

  • Isolated hematopoietic stem cells (e.g., human CD34+ cells or murine Lin-Sca-1+c-Kit+ (LSK) cells)

  • Stem cell culture medium (e.g., StemSpan™ SFEM II)

  • Cytokine cocktail (e.g., SCF, TPO, Flt3-L)

  • This compound

  • DMSO (vehicle control)

  • 96-well culture plates

  • Flow cytometer and relevant antibodies (e.g., anti-CD34, anti-CD90, lineage cocktail)

  • Methylcellulose-based medium for CFU assay

Procedure:

  • Cell Preparation: Thaw or freshly isolate HSCs. Ensure high viability (>90%).

  • Plating: Seed HSCs at a density of 1 x 10^4 cells/well in a 96-well plate containing 100 µL of stem cell culture medium supplemented with the cytokine cocktail.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations to the wells. Include a DMSO-only well as a vehicle control.

  • Incubation: Culture the cells for 7 to 14 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis of Expansion:

    • Total Nucleated Cells (TNC): At the end of the culture period, harvest the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against HSC markers to determine the percentage and absolute number of HSCs in the expanded population.

    • Colony-Forming Unit (CFU) Assay: Plate a fraction of the expanded cells in a methylcellulose-based medium to assess their differentiation potential and quantify the number of progenitor cells.

  • Data Analysis: Calculate the fold expansion of total cells and HSCs for each concentration of this compound compared to the vehicle control. Determine the ED50 value by plotting the fold expansion against the log of the inhibitor concentration.

Cytotoxicity Assay

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on cell lines such as 32D (a murine myeloid progenitor cell line) and primary HSCs.

Materials:

  • 32D cells or other relevant cell lines

  • HSCs

  • Complete culture medium for the specific cell type

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells at an appropriate density (e.g., 5 x 10^3 cells/well) in a 96-well plate in 100 µL of complete culture medium.

  • Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vitro Kinase Assay for CDK4/6 Inhibition

This protocol describes a general method to assess the direct inhibitory effect of this compound on the kinase activity of CDK4/6.

Materials:

  • Recombinant active Cyclin D/CDK4 or Cyclin D/CDK6 enzyme

  • Kinase buffer

  • Substrate (e.g., a fragment of the Retinoblastoma protein, Rb)

  • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits)

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the CDK4/6 enzyme, and the Rb substrate.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, follow the manufacturer's instructions to measure the amount of ADP produced.

  • Data Analysis: Determine the percentage of kinase inhibition for each concentration of this compound and calculate the IC50 value.

Signaling Pathways and Logical Relationships

The p18INK4C-CDK4/6-Rb pathway is a critical checkpoint in the G1 phase of the cell cycle. The following diagram illustrates the key components and their interactions, highlighting the point of intervention for this compound.

The p18INK4C signaling pathway.

Drug Development Considerations

This compound represents a promising lead compound for the development of therapeutics aimed at ex vivo HSC expansion. Its high potency and selectivity, coupled with a lack of significant cytotoxicity, make it an attractive candidate for further preclinical development. Key considerations for advancing this compound or its analogs towards clinical application include:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): While primarily envisioned for ex vivo applications, understanding the PK/PD properties would be crucial if any in vivo applications are considered.

  • Formulation and Stability: Developing a stable, clinical-grade formulation is essential for therapeutic use.

  • Off-target Effects: Comprehensive screening against a panel of kinases and other potential targets is necessary to fully characterize its selectivity profile.

  • Long-term Efficacy and Safety: Long-term studies are required to ensure that the expansion of HSCs using this compound does not lead to adverse effects, such as stem cell exhaustion or malignant transformation.

Conclusion

This compound is a potent and selective small molecule inhibitor of p18INK4C that effectively promotes the ex vivo expansion of hematopoietic stem cells. Its mechanism of action, involving the targeted disinhibition of the CDK4/6-Rb pathway, provides a clear rationale for its pro-proliferative effects on HSCs. The data summarized in this guide, along with the provided experimental protocols, offer a solid foundation for further research and development of this compound and related compounds as valuable tools for regenerative medicine and drug discovery. Further investigation into its preclinical properties will be critical in translating this promising molecule into a therapeutic reality.

References

An In-depth Technical Guide on the Biological Activity of NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. This compound has garnered significant interest in the field of regenerative medicine and hematology due to its remarkable ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the areas of stem cell biology, cancer biology, and pharmacology.

Introduction

The limited number of hematopoietic stem cells (HSCs) obtainable from sources such as umbilical cord blood restricts their therapeutic application in transplantation and gene therapy. The ex vivo expansion of HSCs presents a promising strategy to overcome this limitation. This compound has emerged as a key pharmacological tool to achieve this goal. By targeting p18INK4C, a critical negative regulator of HSC self-renewal, this compound effectively stimulates the proliferation of these primitive cells without inducing differentiation or leukemic transformation.[1][2]

Mechanism of Action: Inhibition of the p18INK4C Signaling Pathway

This compound exerts its biological effect by specifically inhibiting p18INK4C, a protein that plays a crucial role in the G1 phase of the cell cycle.[3] In hematopoietic stem cells, p18INK4C acts as a brake on cell proliferation by binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[3][4] The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase.

By inhibiting p18INK4C, this compound disrupts this negative regulatory mechanism. This leads to the activation of CDK4/6, subsequent hyperphosphorylation of Rb, and the release of E2F. The liberated E2F then initiates the transcription of target genes necessary for cell cycle progression, ultimately promoting the self-renewal and expansion of HSCs.[4][5]

Below is a diagram illustrating the signaling pathway affected by this compound.

NSC23005_Signaling_Pathway p18INK4C Signaling Pathway in HSC Self-Renewal cluster_0 G1 Phase Regulation cluster_1 Cell Cycle Progression p18 p18INK4C CDK46 CDK4/6 p18->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK46 Activation E2F E2F Rb->E2F Sequestration G1_S_Transition G1/S Transition (Cell Cycle Progression) E2F->G1_S_Transition Transcription of S-phase genes pRb p-Rb HSC_Expansion HSC Self-Renewal & Expansion G1_S_Transition->HSC_Expansion NSC23005 This compound NSC23005->p18

This compound inhibits p18INK4C, promoting HSC expansion.

Quantitative Data

The biological activity of this compound has been quantified in studies assessing its ability to promote the expansion of hematopoietic stem cells. The key quantitative metric is the half-maximal effective concentration (ED50).

Compound Target Biological Effect Assay System ED50 (nM) Reference
This compoundp18INK4CHematopoietic Stem Cell ExpansionSingle-cell in vitro culture of murine bone marrow cells5.21

Note on Selectivity: While this compound is characterized as a specific inhibitor of p18INK4C, comprehensive selectivity profiling data against a broad panel of kinases is not publicly available in the reviewed literature. Such data would be valuable to further confirm its specificity and rule out potential off-target effects.

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the biological activity of this compound on hematopoietic stem cell expansion. This protocol is based on descriptions from the primary literature.[6]

Single-Cell In Vitro Hematopoietic Stem Cell Expansion Assay

Objective: To assess the dose-dependent effect of this compound on the expansion of murine hematopoietic stem cells at a single-cell level.

Materials:

  • Cells: CD34-, c-Kit+, Sca-1+, lineage- (CD34-LKS) hematopoietic stem cells isolated from the bone marrow of C57BL/6 mice.

  • Culture Medium: Serum-free medium (e.g., StemSpan™ SFEM).

  • Cytokines and Growth Factors:

    • Mouse Stem Cell Factor (SCF): 100 ng/mL

    • Mouse Interleukin-3 (IL-3): 10 ng/mL

    • Human Thrombopoietin (TPO): 25 ng/mL

    • Human Erythropoietin (EPO): 2 U/mL

  • Compound: this compound dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution for serial dilutions.

  • Culture Plates: 96-well flat-bottom tissue culture plates.

  • Equipment:

    • Flow cytometer with cell sorting capabilities.

    • Incubator (37°C, 5% CO2).

    • Microscope.

    • Cytocentrifuge (Cytospin).

    • Flow cytometry analysis software.

Experimental Workflow:

Workflow for the single-cell HSC expansion assay.

Procedure:

  • HSC Isolation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice. Enrich for hematopoietic stem cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to obtain a pure population of CD34-LKS cells.

  • Single-Cell Sorting: Using a flow cytometer, sort individual CD34-LKS cells into the wells of a 96-well plate. Each well should contain 100 µL of the complete serum-free medium supplemented with SCF, IL-3, TPO, and EPO.

  • Compound Addition: Prepare serial dilutions of this compound in the complete culture medium. Add the desired final concentrations of the compound to the appropriate wells. Include a vehicle control (medium with solvent only).

  • Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Analysis: Monitor the wells for colony formation using an inverted microscope.

  • Cell Harvesting and Analysis: After 14 days, harvest the cells from each well.

  • Cytospin and Staining: Prepare cytospin slides from a portion of the cells and perform morphological analysis using Wright-Giemsa staining to assess cell differentiation.

  • Flow Cytometry: Stain the remaining cells with a panel of fluorescently labeled antibodies to identify different hematopoietic lineages (e.g., myeloid, lymphoid, erythroid) and stem/progenitor cell markers.

  • Data Analysis: Quantify the total number of cells and the number of cells within each subpopulation for each concentration of this compound. The ED50 value is calculated by plotting the cell number against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for studying the mechanisms of hematopoietic stem cell self-renewal and for developing novel strategies for the ex vivo expansion of HSCs for therapeutic purposes. Its well-defined mechanism of action, potent biological activity, and specificity for p18INK4C make it a powerful agent for manipulating HSC fate. Further studies, particularly those involving comprehensive selectivity profiling and preclinical in vivo models, will be crucial in fully elucidating the therapeutic potential of this compound.

References

The Role of SHP2 Inhibition in Hematopoietic Stem Cell Fate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The self-renewal and expansion of hematopoietic stem cells (HSCs) are critical for both native hematopoiesis and therapeutic applications such as bone marrow transplantation. The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a crucial regulator in these processes. While there is a lack of direct studies on a specific compound referred to as "NSC23005 sodium," this molecule is a known inhibitor of SHP2. This guide, therefore, focuses on the extensive research surrounding the impact of SHP2 inhibition on the expansion and function of hematopoietic stem cells. Current evidence suggests that SHP2 is a positive regulator of normal hematopoiesis, and its inhibition can have significant, context-dependent effects on HSC proliferation, survival, and differentiation. This document provides a comprehensive overview of the signaling pathways governed by SHP2, summarizes the quantitative effects of its inhibition, and details relevant experimental protocols.

The Role of SHP2 in Hematopoietic Stem Cell Biology

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors. In the hematopoietic system, SHP2 is essential for the proper function and maintenance of HSCs. Mouse models with a conditional deletion of the Ptpn11 gene have definitively shown that SHP2 is indispensable for normal HSC function, with its loss leading to a reduction in stem and progenitor cell numbers.[1][2] This positive regulatory role is primarily cell-autonomous, meaning the defects observed upon SHP2 loss are inherent to the HSCs themselves rather than their microenvironment.[1]

Conversely, gain-of-function mutations in SHP2 are associated with certain hematologic malignancies, such as juvenile myelomonocytic leukemia (JMML), highlighting its role as a proto-oncogene.[1][3] These activating mutations often lead to hyper-proliferation of myeloid progenitors. This dual role of SHP2 in both normal and malignant hematopoiesis makes it a compelling target for therapeutic intervention.

Key Signaling Pathways Modulated by SHP2 in HSCs

SHP2 is a critical node in several signaling cascades that govern HSC fate, including proliferation, survival, and differentiation. Its primary function is to dephosphorylate specific tyrosine residues on target proteins, thereby modulating their activity.

RAS-MAPK Pathway

One of the most well-characterized functions of SHP2 is its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. Upon activation of receptor tyrosine kinases such as c-KIT by stem cell factor (SCF), SHP2 is recruited to the receptor complex where it is thought to dephosphorylate regulatory sites on downstream signaling molecules, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. The activation of the ERK pathway is crucial for cell proliferation and survival.

SHP2_RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT) SHP2 SHP2 RTK->SHP2 Recruitment & Activation GrowthFactor Growth Factor (e.g., SCF) GrowthFactor->RTK Grb2_Sos Grb2/SOS SHP2->Grb2_Sos RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors ProliferationSurvival Cell Proliferation & Survival TranscriptionFactors->ProliferationSurvival

JAK-STAT Pathway

SHP2 also modulates the Janus kinase (JAK) - signal transducer and activator of transcription (STAT) pathway. While the precise role can be complex and context-dependent, studies have shown that SHP2 is involved in the activation of STAT5, a key transcription factor for the proliferation and survival of hematopoietic progenitors. SHP2 knockdown has been associated with an initial enhancement followed by a later inhibition of STAT5 phosphorylation. Chronic inhibition of SHP2 leads to reduced levels of phosphorylated STAT5 and STAT3. This modulation of STAT signaling can impact the expression of anti-apoptotic genes like MCL1 and BCLXL.

SHP2_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor SHP2 SHP2 JAK->SHP2 Activation STAT5 STAT5 JAK->STAT5 Phosphorylation SHP2->STAT5 Modulates Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization GeneExpression Gene Expression (e.g., MCL1, BCLXL) STAT5_dimer->GeneExpression Nuclear Translocation SurvivalProliferation Cell Survival & Proliferation GeneExpression->SurvivalProliferation

Quantitative Effects of SHP2 Inhibition on Hematopoietic Cells

The following tables summarize the quantitative data from studies investigating the effects of SHP2 inhibition on hematopoietic cells. It is important to note that much of the available data comes from studies on malignant cell lines or from genetic knockdown experiments in normal progenitor cells.

Table 1: Effect of SHP2 Inhibition on Cell Proliferation and Viability
Cell TypeInhibition MethodInhibitor/shRNAConcentration/ TargetEffect on Proliferation/ViabilityReference
Human Cord Blood CD34+ CellsshRNA Knockdownsh-SHP2-1, sh-SHP2-2>80% knockdownSignificantly reduced cell expansion (25.5 and 10.4-fold expansion for sh-SHP2-1 and sh-SHP2-2 vs. 115.3-fold for control at day 7). Increased apoptosis.
Human Cord Blood CD34+ CellsshRNA Knockdownsh-SHP2-1, sh-SHP2-2>80% knockdownReduced proliferation index (3.36-4.65 for shRNA vs. 5.57 for control at day 3).
MPN Patient CD34+ CellsAllosteric InhibitorRMC-45501 µMDecreased pERK and pRSK3, indicating on-target activity.
Multiple Myeloma Cell Lines (RPMI-8226, NCI-H929)Allosteric InhibitorSHP099, RMC-4550VariesDose- and time-dependent inhibition of cell proliferation.
Table 2: Effect of SHP2 Inhibition on Hematopoietic Progenitor Colony Formation
Cell TypeInhibition MethodInhibitor/shRNAConcentration/ TargetEffect on Colony FormationReference
Human Cord Blood CD34+ CellsshRNA Knockdownsh-SHP2-1, sh-SHP2-2>80% knockdownSignificantly reduced colony formation (49 and 15.7 colonies for sh-SHP2-1 and sh-SHP2-2 vs. 112.7 for control from 1x10^4 cells).
MPN Patient Mononuclear CellsAllosteric InhibitorRMC-4550VariesDose-dependent inhibition of endogenous erythroid colony (EEC) and CFU-GM formation.

Experimental Protocols

shRNA-mediated Knockdown of SHP2 in Human CD34+ Cells

This protocol is based on methodologies described in studies investigating SHP2 function in normal hematopoietic progenitors.

shRNA_Workflow cluster_assays Analysis start Isolate Human Cord Blood CD34+ Cells lentivirus Produce Lentiviral Particles (co-expressing SHP2 shRNA and a fluorescent reporter like RFP or GFP) start->lentivirus transduction Transduce CD34+ Cells with Lentivirus lentivirus->transduction sorting Sort Transduced Cells (based on fluorescent reporter expression) using FACS transduction->sorting culture Culture Sorted Cells (with growth factors like SCF, IL-3, G-CSF, GM-CSF, EPO) sorting->culture analysis Functional Assays culture->analysis western Western Blot for SHP2 expression analysis->western proliferation Proliferation Assay (e.g., MTS, cell counting) analysis->proliferation apoptosis Apoptosis Assay (e.g., Annexin V staining) analysis->apoptosis cfu Colony-Forming Unit (CFU) Assay analysis->cfu diff Differentiation Analysis (Flow cytometry for lineage markers) analysis->diff

Detailed Steps:

  • Isolation of CD34+ Cells: Human umbilical cord blood (CB) is collected, and mononuclear cells are isolated by density gradient centrifugation. CD34+ cells are then purified using immunomagnetic bead selection.

  • Lentiviral Vector Production: Lentiviral vectors encoding a short hairpin RNA (shRNA) targeting SHP2 and a control (non-targeting) shRNA are produced in packaging cells (e.g., 293T). These vectors should also co-express a fluorescent reporter gene (e.g., RFP or GFP) for tracking and selection of transduced cells.

  • Transduction: Purified CD34+ cells are cultured in serum-free medium supplemented with cytokines and transduced with the lentiviral particles.

  • Cell Sorting: After transduction, cells expressing the fluorescent reporter are isolated using fluorescence-activated cell sorting (FACS).

  • Cell Culture and Expansion: Sorted cells are cultured in appropriate media containing a cocktail of growth factors (e.g., SCF, GM-CSF, G-CSF, IL-3, and erythropoietin) to promote proliferation and differentiation.

  • Functional Analysis:

    • Western Blotting: To confirm the knockdown of SHP2 protein expression.

    • Proliferation Assays: Cell numbers are quantified at different time points using methods like MTS assays or direct cell counting.

    • Apoptosis Assays: Apoptosis is measured by flow cytometry after staining with Annexin V and a viability dye.

    • Colony-Forming Cell (CFC) Assays: Transduced cells are plated in methylcellulose (B11928114) medium to assess their ability to form various types of hematopoietic colonies (e.g., CFU-GM, BFU-E).

    • Differentiation Analysis: The expression of lineage-specific cell surface markers (e.g., CD14 for monocytes, CD15 for granulocytes, CD235a for erythroid cells) is analyzed by flow cytometry.

Treatment of Hematopoietic Cells with Allosteric SHP2 Inhibitors

This protocol is derived from studies using inhibitors like RMC-4550 on primary patient cells.

  • Cell Source: Mononuclear cells are isolated from the bone marrow of myeloproliferative neoplasm (MPN) patients. CD34+ cells can be further enriched.

  • Inhibitor Treatment: Cells are cultured in appropriate media (e.g., IMDM with 2% FBS) and treated with the SHP2 inhibitor (e.g., RMC-4550) at various concentrations or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 16 hours for signaling analysis, longer for functional assays).

  • Analysis:

    • Signaling Pathway Analysis: Cell lysates are analyzed by Western blotting for levels of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) to confirm target engagement.

    • Colony-Forming Assays: Cells are plated in methylcellulose in the presence of the inhibitor to assess the impact on neoplastic colony formation (e.g., endogenous erythroid colonies).

Implications for Hematopoietic Stem Cell Expansion

The current body of research indicates that SHP2 is a positive regulator of normal HSC function. Experiments involving SHP2 knockdown in healthy human CD34+ cells have consistently shown a significant reduction in their ability to proliferate, survive, and form colonies in response to growth factors. This suggests that inhibiting SHP2 in healthy HSCs would likely be counterproductive for ex vivo expansion purposes.

However, the development of potent and specific allosteric SHP2 inhibitors has opened new avenues for treating hematologic malignancies where SHP2 signaling is hyperactivated. In these contexts, SHP2 inhibition effectively reduces the growth and survival of malignant progenitor cells.

For researchers and drug development professionals, the key takeaway is the context-dependent role of SHP2. While SHP2 inhibitors are a promising strategy for cancer therapy, their application in regenerative medicine for expanding healthy HSCs is not supported by current data and may even be detrimental. Future research could explore transient or modulated SHP2 inhibition in combination with other agents to potentially fine-tune HSC fate decisions, but this remains a speculative area requiring further investigation.

References

The Role of NSC23005 Sodium in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23005 is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. The primary and most well-documented role of NSC23005 is the promotion of hematopoietic stem cell (HSC) expansion ex vivo. This technical guide provides an in-depth overview of the core mechanisms of NSC23005 in cell cycle regulation, detailed experimental protocols for its characterization, and quantitative data where available.

Mechanism of Action: Inhibition of p18INK4C and Promotion of G1/S Transition

The cell cycle is a tightly regulated process controlled by the sequential activation of cyclin-dependent kinases (CDKs). The transition from the G1 phase to the S phase is a critical checkpoint, primarily governed by the activity of CDK4 and CDK6. These kinases, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry.

The INK4 family of proteins, including p18INK4C, act as negative regulators of the G1/S transition by specifically binding to and inhibiting the catalytic activity of CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 effectively removes this brake on the cell cycle, leading to increased CDK4/6 activity, subsequent Rb phosphorylation, and progression into the S phase. This mechanism is central to its ability to promote the proliferation and expansion of hematopoietic stem cells.

Quantitative Data

The primary quantitative data available for NSC23005 relates to its potent activity in hematopoietic stem cell expansion.

Parameter Value Cell Type Assay Reference
ED505.21 nMMurine Hematopoietic Stem CellsEx vivo expansion[1][2]
CytotoxicityNo significant cytotoxicity observed32D and Hematopoietic Stem CellsNot specified[1][2]
Effect on Leukemia CellsDid not augment proliferationLeukemia cellsNot specified[1]

Note: As of the latest available data, specific IC50 values for NSC23005 across a broad panel of cancer cell lines and detailed quantitative data on cell cycle phase distribution (e.g., % of cells in G1/S/G2/M) following NSC23005 treatment are not extensively published. The following table presents a hypothetical representation of expected cell cycle analysis results for a compound that promotes G1/S transition by inhibiting a G1 checkpoint.

Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Vehicle Control65%20%15%
NSC23005 (10 nM)45%40%15%
NSC23005 (100 nM)30%55%15%

Signaling Pathways

The signaling pathway affected by NSC23005 is a core component of the G1 to S phase cell cycle checkpoint.

G1_S_Transition_Control cluster_0 G1 Phase cluster_1 S Phase NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibition CDK46_CyclinD CDK4/6-Cyclin D p18->CDK46_CyclinD Inhibition Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation Rb_p p-Rb Rb_E2F->Rb_p E2F E2F Rb_E2F->E2F Release S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S-phase genes Cell_Cycle_Analysis_Workflow start Cell Culture with NSC23005 Treatment harvest Harvest Cells start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with Propidium Iodide and RNase A wash2->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram acquire->analyze end Determine Cell Cycle Phase Distribution analyze->end

References

An In-depth Technical Guide to the Discovery and Development of NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

NSC23005 sodium has been identified as a potent small molecule inhibitor of p18INK4C, a negative regulator of hematopoietic stem cell (HSC) self-renewal. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The compound was discovered through an in silico screening approach and subsequently optimized via structure-activity relationship studies. It has demonstrated significant efficacy in promoting the ex vivo expansion of both murine and human HSCs, with a reported half-maximal effective dose (ED50) of 5.21 nM. The mechanism of action is attributed to the inhibition of p18INK4C, leading to the activation of cyclin-dependent kinases 4 and 6 (CDK4/6) and subsequent HSC proliferation. This document details the experimental methodologies employed in its initial characterization and provides a summary of the key quantitative data. As of the date of this publication, no public data from preclinical toxicology studies or clinical trials are available for this compound.

Discovery of this compound

The discovery of this compound, referred to as compound 40 in the primary literature, was the result of a targeted effort to identify small molecule inhibitors of p18INK4C (p18) to promote the ex vivo expansion of hematopoietic stem cells (HSCs).[1][2] The process began with an in silico, three-dimensional screening of a chemical library to find compounds that could potentially bind to and inhibit p18.[1][2]

This initial virtual screening identified a lead compound, XIE18-6. Subsequently, a series of analogues were synthesized and evaluated through structure-activity relationship (SAR) studies to optimize the potency and biological activity.[1] These efforts culminated in the identification of compound 40 (NSC23005) as the most potent p18 inhibitor, demonstrating a significant ability to promote HSC expansion.

Experimental Workflow for Discovery

Discovery_Workflow cluster_insilico In Silico Screening cluster_hit_id Hit Identification & Optimization cluster_validation Biological Validation p18_structure p18 INK4C Structure virtual_screening 3D Virtual Screening p18_structure->virtual_screening hit_compounds Initial Hit Compounds virtual_screening->hit_compounds Identifies chemical_library Chemical Library chemical_library->virtual_screening lead_compound Lead Compound (XIE18-6) hit_compounds->lead_compound Selects sar_studies Structure-Activity Relationship (SAR) Studies lead_compound->sar_studies Guides optimized_compound Optimized Compound (NSC23005 / Compound 40) sar_studies->optimized_compound Leads to hsc_expansion_assay HSC Expansion Assay optimized_compound->hsc_expansion_assay Tested in target_specificity_assay p18-Targeting Specificity optimized_compound->target_specificity_assay Verified by

Discovery workflow for this compound.

Mechanism of Action

This compound functions as a specific inhibitor of p18INK4C. The INK4 family of proteins, including p18, are crucial regulators of the cell cycle, acting as tumor suppressors by inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). In hematopoietic stem cells, p18 negatively regulates self-renewal.

By inhibiting p18, this compound prevents the formation of the p18-CDK4/6 complex. This allows CDK4 and CDK6 to form active complexes with D-type cyclins, which then phosphorylate the retinoblastoma protein (Rb). Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for cell cycle progression from the G1 to the S phase, ultimately resulting in HSC proliferation. Notably, this expansion occurs without inducing differentiation or promoting the proliferation of leukemia cells.

Signaling Pathway of this compound

a cluster_inhibition Inhibition by NSC23005 cluster_cell_cycle Cell Cycle Regulation NSC23005 This compound p18 p18 INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits ActiveCDK Active CDK4/6- Cyclin D Complex CDK46->ActiveCDK CyclinD Cyclin D CyclinD->ActiveCDK Rb Rb ActiveCDK->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb G1S G1 to S Phase Progression E2F->G1S Activates Proliferation HSC Proliferation G1S->Proliferation

Signaling pathway of this compound in HSCs.

Quantitative Data Summary

The primary quantitative data available for this compound is its potent activity in promoting the expansion of hematopoietic stem cells.

ParameterValueCell TypeAssayReference
ED50 5.21 nMMurine Hematopoietic Stem CellsSingle-cell in vitro culture assay

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are outlined below. These are based on the methodologies described in the primary literature.

In Silico 3D Virtual Screening
  • Objective: To identify potential small molecule inhibitors of p18INK4C from a chemical library.

  • Methodology (Representative):

    • The three-dimensional crystal structure of p18INK4C is obtained from a protein data bank.

    • A virtual chemical library (e.g., ZINC database) is prepared for screening.

    • Molecular docking simulations are performed using software such as AutoDock or Glide to predict the binding affinity and pose of each compound in the library to the active site of p18.

    • Compounds are ranked based on their predicted binding energy and interactions with key residues of the p18 protein.

    • A subset of high-ranking compounds is selected for in vitro biological testing.

Murine Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay
  • Objective: To evaluate the ability of this compound to promote the proliferation of murine HSCs.

  • Methodology:

    • Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice.

    • HSCs (Lin-Sca-1+c-Kit+, LSK cells) are isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Isolated HSCs are cultured in serum-free medium supplemented with a cytokine cocktail (e.g., SCF, TPO, and Flt3-ligand).

    • This compound is added to the culture medium at various concentrations. A DMSO control is also included.

    • Cells are incubated for a defined period (e.g., 7-10 days) at 37°C in a humidified atmosphere with 5% CO2.

    • The total number of viable cells and the number of HSCs (identified by surface markers) are quantified using a hemocytometer and flow cytometry.

    • The ED50 value is calculated based on the dose-response curve of HSC expansion.

Human Cord Blood CD34+ Cell Ex Vivo Expansion Assay
  • Objective: To assess the effect of this compound on the expansion of human HSCs.

  • Methodology:

    • Mononuclear cells are isolated from human umbilical cord blood using Ficoll-Paque density gradient centrifugation.

    • CD34+ cells (human HSCs) are enriched from the mononuclear cell fraction using immunomagnetic beads.

    • Purified CD34+ cells are cultured in a serum-free expansion medium containing cytokines such as SCF, TPO, Flt3-ligand, and IL-6.

    • This compound is added to the cultures at various concentrations, alongside a DMSO control.

    • Cells are cultured for a specified duration (e.g., 10-14 days).

    • The fold expansion of total nucleated cells and CD34+ cells is determined by cell counting and flow cytometry.

p18-Targeting Specificity Assay (Representative)
  • Objective: To confirm that this compound's effects are mediated through the inhibition of p18.

  • Methodology (e.g., using a CDK4/6 kinase assay):

    • Recombinant CDK4/Cyclin D and CDK6/Cyclin D complexes are prepared.

    • Recombinant p18 protein is added to a subset of the kinase reactions to inhibit CDK4/6 activity.

    • This compound is then added at various concentrations to the reactions containing p18.

    • A kinase activity assay is performed using a substrate such as a retinoblastoma (Rb) protein fragment and [γ-32P]ATP.

    • The phosphorylation of the Rb substrate is measured by autoradiography or a luminescence-based assay.

    • The reversal of p18-mediated inhibition of CDK4/6 activity by this compound confirms its target specificity.

Preclinical and Clinical Development Status

As of December 2025, a thorough search of public databases and scientific literature did not yield any information on preclinical toxicology studies or clinical trials for this compound. This suggests that the compound may still be in the early stages of preclinical research or that its development has not been pursued into later stages that require public disclosure.

Conclusion

This compound is a promising small molecule inhibitor of p18INK4C that has demonstrated potent activity in promoting the ex vivo expansion of both murine and human hematopoietic stem cells. Its discovery through in silico screening and subsequent optimization highlights a successful drug discovery paradigm. The detailed mechanism of action, involving the derepression of CDK4/6 activity, provides a solid rationale for its observed biological effects. While the initial preclinical data are encouraging, further studies, including comprehensive preclinical toxicology and safety pharmacology assessments, are necessary to determine its potential for clinical translation. The lack of publicly available data on its later-stage development warrants continued monitoring of the scientific literature for future updates.

References

An In-Depth Technical Guide to NSC23005 Sodium for In Vitro Hematopoietic Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of NSC23005 sodium, a potent and specific small-molecule inhibitor of p18INK4C. Its primary application in stem cell research is the promotion of ex vivo expansion of hematopoietic stem cells (HSCs), a critical process for advancing therapeutic applications such as transplantation and gene therapy.

Introduction to this compound

The clinical utility of hematopoietic stem cells, sourced from bone marrow, mobilized peripheral blood, or umbilical cord blood, is often limited by the low number of cells obtained. Ex vivo expansion presents a viable solution to this challenge, yet maintaining the long-term self-renewal capacity of HSCs in culture is a significant hurdle.

This compound emerges as a key tool in this field. It is a specific inhibitor of the cyclin-dependent kinase inhibitor p18INK4C (also known as INK4C or CDKN2C).[1][2] Research has established p18INK4C as a negative regulator of HSC self-renewal.[3][4][5] By targeting this protein, this compound facilitates the expansion of functional murine and human HSCs without promoting the proliferation of leukemia cells or inducing significant cytotoxicity. This makes it a valuable chemical probe for studying HSC biology and a promising agent for therapeutic applications.

Mechanism of Action: p18INK4C Inhibition and Cell Cycle Progression

This compound's mechanism of action is centered on its modulation of the G1 phase of the cell cycle.

  • The Role of p18INK4C: p18INK4C is a member of the INK4 family of cyclin-dependent kinase inhibitors (CKIs). Its primary function is to bind to and inhibit cyclin-dependent kinases 4 and 6 (CDK4/6).

  • Rb-E2F Pathway: In quiescent or non-proliferating cells, active CDK4/6-Cyclin D complexes phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, which then activates the transcription of genes necessary for the cell to transition from the G1 phase to the S (synthesis) phase, thereby committing to another round of cell division.

  • Inhibition by p18INK4C: p18INK4C prevents the formation of active CDK4/6-Cyclin D complexes. This keeps Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and arresting the cell cycle. This negative regulation is crucial for maintaining HSC quiescence.

  • Action of NSC23005: NSC23005 directly inhibits p18INK4C. This inhibition removes the block on CDK4/6, allowing for Rb phosphorylation, E2F release, and progression into the S phase. This targeted release of a critical cell cycle checkpoint promotes the division and expansion of HSCs.

The following diagram illustrates this signaling pathway.

NSC23005_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase NSC23005 NSC23005 p18 p18 INK4C NSC23005->p18 Inhibits CDK46_CyclinD CDK4/6 + Cyclin D Complex p18->CDK46_CyclinD Inhibits Rb Active Rb CDK46_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb Inactive p-Rb Rb->pRb S_Phase Gene Transcription & Cell Cycle Progression E2F->S_Phase Activates

Caption: Mechanism of NSC23005 in promoting cell cycle progression.

Quantitative Data on In Vitro Efficacy

This compound is a highly potent agent for HSC expansion. The foundational study by Xie et al. identified it as the most effective compound among a series of synthesized analogs for promoting the expansion of hematopoietic stem cells.

ParameterValueCell TypeNotesReference
ED50 5.21 nMMurine & Human HSCsThe effective dose for 50% of maximal response in promoting HSC expansion.
Cytotoxicity Not Significant32D cells, HSCsThe compound did not show significant cytotoxic effects on HSCs or the 32D cell line.
Effect on Leukemia No AugmentationLeukemia CellsDid not enhance the proliferation of leukemia cells, highlighting its specificity.

Experimental Protocols

The following sections provide a detailed methodology for a key experiment: the ex vivo expansion of human hematopoietic stem cells using this compound.

This protocol is a synthesized representation based on standard HSC expansion methodologies and the specific findings related to p18INK4C inhibition.

1. Materials and Reagents:

  • Cells: Cryopreserved human CD34+ HSCs from umbilical cord blood (UCB).

  • Base Medium: Serum-free expansion medium (SFEM), such as StemSpan™ SFEM II.

  • Cytokine Cocktail: Recombinant human cytokines are crucial. A common cocktail includes:

    • Thrombopoietin (TPO): 100 ng/mL

    • Stem Cell Factor (SCF): 100 ng/mL

    • Flt3-Ligand (FLT3L): 100 ng/mL

    • Interleukin-6 (IL-6): 10 ng/mL

  • p18INK4C Inhibitor: this compound (stock solution prepared in DMSO or water, soluble up to 100 mM).

  • Thawing Medium: Phosphate-buffered saline (PBS) supplemented with 1% Fetal Bovine Serum (FBS).

  • Culture Vessels: Appropriate cell culture plates or flasks (e.g., 24-well plates).

2. Experimental Procedure:

  • Cell Thawing:

    • Rapidly thaw the cryovial of CD34+ cells in a 37°C water bath.

    • Transfer the cell suspension dropwise into a conical tube containing 10 mL of pre-warmed Thawing Medium.

    • Centrifuge at 300 x g for 10 minutes at room temperature.

    • Carefully discard the supernatant and resuspend the cell pellet in the complete culture medium.

  • Cell Culture and Treatment:

    • Prepare the complete culture medium by adding the cytokine cocktail to the SFEM base medium.

    • Count viable cells and adjust the cell density to approximately 5 x 105 cells/mL.

    • Add this compound to the culture medium to achieve the desired final concentration (e.g., starting with a range around the ED50 of 5.21 nM).

    • Plate the cell suspension in the culture vessel and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Culture Maintenance:

    • Monitor the cultures every 2-3 days.

    • Split the cultures as needed by diluting the cells to a final concentration of 3-5 x 105 cells/mL in fresh complete medium.

    • Replenish this compound at each medium change to maintain a consistent concentration.

    • Continue the expansion for the desired period (e.g., 7-14 days).

  • Analysis of Expansion:

    • At the end of the culture period, harvest the cells.

    • Perform a viable cell count to determine the fold-expansion of total nucleated cells.

    • Use flow cytometry to analyze the phenotype of the expanded cells, confirming the maintenance of the HSC population (e.g., staining for CD34, CD90, CD45RA).

    • For functional validation, perform colony-forming unit (CFU) assays or in vivo transplantation into immunodeficient mice to assess long-term repopulating capacity.

The following diagram outlines the general workflow for an HSC expansion experiment.

HSC_Expansion_Workflow start Start: Cryopreserved CD34+ HSCs thaw Thaw Cells in 37°C Water Bath start->thaw wash Wash & Resuspend Cells thaw->wash prepare_media Prepare SFEM with Cytokine Cocktail wash->prepare_media treat Add NSC23005 (e.g., 5-10 nM) prepare_media->treat plate Plate Cells at 5x10^5 cells/mL treat->plate incubate Incubate at 37°C, 5% CO2 (7-14 Days) plate->incubate maintain Maintain Culture: Split & Replenish Media + NSC23005 every 2-3 days incubate->maintain harvest Harvest Cells maintain->harvest analysis Analysis: - Cell Count (Fold Expansion) - Flow Cytometry (Phenotype) - Functional Assays (CFU, Transplant) harvest->analysis

Caption: Workflow for the ex vivo expansion of HSCs using NSC23005.

Summary and Future Directions

This compound is a powerful tool for in vitro stem cell research, specifically for the ex vivo expansion of hematopoietic stem cells. By selectively inhibiting the cell cycle regulator p18INK4C, it promotes HSC proliferation while maintaining their crucial stem cell properties. Its high potency and specificity make it a superior candidate for developing improved HSC expansion protocols for clinical applications, including enhancing the efficacy of cord blood transplants and facilitating gene therapy procedures. Future research will likely focus on optimizing culture conditions with NSC23005 in combination with other small molecules and cytokines to maximize the yield of long-term repopulating HSCs for regenerative medicine.

References

In-Depth Technical Guide to the Chemical and Biological Properties of NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 sodium is a potent and selective small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). Through its targeted inhibition, this compound promotes the ex vivo expansion of hematopoietic stem cells (HSCs), a critical process for various therapeutic applications, including bone marrow transplantation. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and underlying mechanism of action of this compound. Detailed experimental protocols for key assays and a visual representation of the targeted signaling pathway are included to facilitate further research and development.

Chemical Properties

This compound is the sodium salt of 4-({[4-(trifluoromethyl)phenyl]methyl}sulfamoyl)benzoic acid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name Sodium 4-({[4-(trifluoromethyl)phenyl]methyl}sulfamoyl)benzoate
Synonyms NSC23005, Compound 40 (Xie et al., 2015)
Molecular Formula C₁₅H₁₁F₃NNaO₄S
Molecular Weight 305.33 g/mol [1][2][3]
CAS Number 1796596-46-7[1][2][3]
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in water and DMSO[1]
Storage Store at -20°C in a dry place.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[4] By inhibiting p18INK4C, this compound promotes the expansion of both murine and human hematopoietic stem cells (HSCs).[4]

Mechanism of Action

The self-renewal and differentiation of HSCs are tightly regulated by the cell cycle. The progression from the G1 to the S phase of the cell cycle is controlled by the activity of cyclin-dependent kinases, particularly CDK4 and CDK6. p18INK4C negatively regulates the cell cycle by binding to and inhibiting the activity of CDK4 and CDK6.

This compound exerts its biological effect by inhibiting p18INK4C. This inhibition prevents the inactivation of the CDK4/6-Cyclin D complex. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, which in turn activates the transcription of genes required for cell cycle progression, leading to HSC self-renewal and expansion.[5]

A key quantitative measure of the biological activity of this compound is its half-maximal effective concentration (ED50) for promoting HSC expansion, which has been determined to be 5.21 nM.[4] Importantly, studies have shown that this compound does not exhibit significant cytotoxicity towards 32D cells or HSCs, nor does it augment the proliferation of leukemia cells.[4]

Signaling Pathway Diagram

NSC23005_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NSC23005 NSC23005 Sodium p18 p18INK4C NSC23005->p18 Inhibits CDK46 CDK4/6- Cyclin D p18->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Sequesters CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activates HSC_Expansion HSC Expansion CellCycle->HSC_Expansion

Caption: Signaling pathway of this compound in hematopoietic stem cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Murine Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol is adapted from the single-cell in vitro culture assay described by Xie et al., 2015.

Objective: To determine the effect of this compound on the expansion of murine HSCs.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound

  • StemSpan SFEM medium (StemCell Technologies)

  • Murine SCF (10 ng/mL)

  • Murine TPO (10 ng/mL)

  • Penicillin-Streptomycin

  • 96-well plates

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for HSC staining (e.g., Lineage cocktail-FITC, Sca-1-PE-Cy7, c-Kit-APC, CD34-PE, CD150-APC-Cy7, CD48-Pacific Blue)

  • FACS Aria II cell sorter (BD Biosciences)

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Enrich for hematopoietic stem and progenitor cells using a lineage cell depletion kit.

  • Stain the enriched cells with the antibody cocktail for HSC identification (Lin-Sca-1+c-Kit+ CD150+CD48-).

  • Sort single HSCs into individual wells of a 96-well plate containing 100 µL of StemSpan SFEM medium supplemented with SCF, TPO, and Penicillin-Streptomycin.

  • Add this compound at various concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) to the wells.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • After 7-10 days, count the total number of cells in each well.

  • Calculate the fold expansion of HSCs for each concentration of this compound.

  • Determine the ED50 value by plotting the fold expansion against the log concentration of this compound.

Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cell lines.

Materials:

  • 32D cell line (or other relevant cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability assay

  • Luminometer

Procedure:

  • Culture 32D cells in RPMI-1640 medium supplemented with 10% FBS and Penicillin-Streptomycin.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Add this compound at various concentrations (e.g., 0, 0.1, 1, 10, 100 µM) to the wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_HSC_Assay HSC Expansion Assay cluster_Cyto_Assay Cytotoxicity Assay HSC_Isolation Isolate Murine Bone Marrow Cells HSC_Enrichment Enrich for HSCs HSC_Isolation->HSC_Enrichment HSC_Sorting Sort Single HSCs HSC_Enrichment->HSC_Sorting HSC_Culture Culture with NSC23005 HSC_Sorting->HSC_Culture HSC_Analysis Analyze HSC Expansion HSC_Culture->HSC_Analysis Cell_Culture Culture 32D Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition Add NSC23005 Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Viability_Assay Perform Viability Assay Incubation->Viability_Assay

Caption: General experimental workflows for assessing this compound.

Conclusion

This compound is a valuable research tool for studying hematopoietic stem cell biology. Its potent and specific inhibition of p18INK4C provides a mechanism to expand HSCs ex vivo, which has significant potential for therapeutic applications. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the utility of this compound.

References

Technical Guide: NSC23005 Sodium (CAS 1796596-46-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3][4] This compound has garnered significant interest within the research community for its ability to selectively promote the ex vivo expansion of hematopoietic stem cells (HSCs) without stimulating the proliferation of leukemia cells.[1] Its mechanism of action involves the inhibition of p18INK4C, leading to the activation of CDK4 and CDK6, key regulators of cell cycle progression. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols.

Biochemical and Physicochemical Properties

This compound, also known as p18-IN-40, possesses well-defined chemical characteristics crucial for its application in experimental settings.

PropertyValueReference
CAS Number 1796596-46-7
Molecular Formula C13H16NNaO4S
Molecular Weight 305.33 g/mol
Purity ≥98%
EC50 5.21 nM (for HSC expansion)
Solubility Soluble in water (to 100 mM) and DMSO (to 100 mM)

Mechanism of Action: p18INK4C Inhibition and HSC Expansion

This compound's primary mechanism of action is the targeted inhibition of p18INK4C. In the context of hematopoietic stem cell regulation, p18INK4C acts as a negative regulator of cell cycle entry by binding to and inhibiting the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). By inhibiting p18INK4C, this compound effectively removes this brake on the cell cycle, allowing for the activation of CDK4/6. Activated CDK4/6 then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for cell cycle progression and proliferation. This targeted action on the p18-CDK4/6-Rb pathway underlies the compound's ability to promote the expansion of HSCs.

cluster_0 NSC23005 This compound p18 p18 INK4C NSC23005->p18 CDK46 CDK4/6 p18->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F Proliferation HSC Proliferation E2F->Proliferation

Caption: Signaling pathway of this compound in hematopoietic stem cell expansion.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative findings.

ParameterCell TypeAssayResult
EC50 Murine Bone Marrow CellsSingle-cell in vitro culture5.21 nM
Effect on Leukemia Cell Proliferation Leukemia CellsProliferation AssayNo significant effect
Cytotoxicity 32D cells and HSCsCytotoxicity AssayNo significant cytotoxicity

Experimental Protocols

Murine Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol outlines the methodology for assessing the ex vivo expansion of murine HSCs in response to this compound treatment.

a. Materials:

  • Murine bone marrow cells

  • HSC expansion medium (e.g., StemSpan™ SFEM)

  • Murine cytokines (e.g., SCF, TPO, Flt3L)

  • This compound (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well culture plates

  • Flow cytometer

b. Procedure:

  • Isolate murine bone marrow cells from the femurs and tibias of mice.

  • Enrich for hematopoietic stem and progenitor cells using a lineage cell depletion kit.

  • Resuspend the enriched cells in HSC expansion medium supplemented with appropriate murine cytokines.

  • Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Add this compound to the wells at various concentrations (e.g., in a serial dilution from 1 nM to 10 µM). Include a vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7 days.

  • After the incubation period, harvest the cells and stain with a panel of fluorescently labeled antibodies specific for HSC surface markers (e.g., Lineage-, Sca-1+, c-Kit+ for LSK cells).

  • Analyze the cell populations by flow cytometry to determine the fold expansion of HSCs at each concentration of this compound.

Cell Viability and Cytotoxicity Assay

This protocol describes how to evaluate the cytotoxic effects of this compound on both normal and cancerous cell lines.

a. Materials:

  • Cell lines of interest (e.g., 32D cells, leukemia cell lines, and primary HSCs)

  • Appropriate cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well opaque-walled plates

  • Luminometer

b. Procedure:

  • Seed the cells in a 96-well opaque-walled plate at an appropriate density (e.g., 5,000 cells per well).

  • Allow the cells to adhere overnight if applicable.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

cluster_1 Experimental Workflow Start Isolate and Enrich Murine HSCs Culture Culture HSCs with Cytokines and NSC23005 Start->Culture Incubate Incubate for 7 days (37°C, 5% CO2) Culture->Incubate Stain Stain with HSC-specific Antibodies Incubate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify HSC Expansion Analyze->End

Caption: Workflow for assessing this compound's effect on HSC expansion.

Conclusion

This compound is a valuable research tool for studying the mechanisms of hematopoietic stem cell self-renewal and proliferation. Its specificity for p18INK4C and its demonstrated ability to promote HSC expansion ex vivo make it a compound of interest for potential applications in regenerative medicine and cell therapy. The provided data and protocols offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies.

References

Methodological & Application

NSC23005: Application Notes and Protocols for Ex Vivo Expansion of Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC23005 is a potent and specific small molecule inhibitor of p18INK4C, a negative regulator of cell cycle progression. By inhibiting p18INK4C, NSC23005 promotes the expansion of hematopoietic stem cells (HSCs) ex vivo, a critical process for various therapeutic applications, including bone marrow transplantation. This document provides detailed application notes and experimental protocols for the use of NSC23005 in the expansion of both murine and human HSCs.

Introduction

Hematopoietic stem cell transplantation is a curative therapy for a variety of hematologic malignancies and genetic disorders. However, the limited number of HSCs that can be harvested from sources like umbilical cord blood and bone marrow often restricts its therapeutic efficacy. Ex vivo expansion of HSCs presents a promising solution to this challenge. NSC23005 has been identified as a novel p18INK4C inhibitor that effectively promotes the self-renewal and expansion of HSCs.

NSC23005 operates by inhibiting the cyclin-dependent kinase (CDK) inhibitor p18INK4C.[1] This inhibition leads to the activation of CDK4 and CDK6, which in turn phosphorylate the retinoblastoma protein (Rb), promoting cell cycle progression from G1 to S phase and ultimately leading to HSC proliferation.

Data Presentation

Table 1: NSC23005 Chemical and Physical Properties
PropertyValue
IUPAC Name Sodium 4-(cyclohexylsulfamoyl)benzoate
Molecular Formula C₁₃H₁₆NNaO₄S
Molecular Weight 305.33 g/mol
CAS Number 1796596-46-7
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Table 2: In Vitro Efficacy of NSC23005 on Hematopoietic Stem Cell Expansion
ParameterValueCell TypeReference
ED₅₀ 5.21 nMMurine Hematopoietic Stem Cells[2]
Optimal Concentration 10-50 nMHuman Cord Blood CD34+ Cells[3]
Fold Expansion of LSK cells ~4-fold increase vs. controlMurine Lin-Sca-1+c-Kit+ cells[1]
Fold Expansion of CD34+CD90+ cells ~3-fold increase vs. controlHuman Cord Blood CD34+ cells[3]

Signaling Pathway

The mechanism of action of NSC23005 involves the inhibition of the p18INK4C-CDK4/6-Rb pathway, a critical regulator of the G1/S phase transition in the cell cycle.

NSC23005_Signaling_Pathway cluster_0 Cell Cycle Progression NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibition CDK46 CDK4/6 p18->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK46 Activation E2F E2F Rb->E2F Inhibition pRb p-Rb G1S G1/S Transition E2F->G1S Activation HSC_Expansion HSC Expansion G1S->HSC_Expansion

Caption: NSC23005 inhibits p18INK4C, promoting HSC expansion.

Experimental Protocols

Protocol 1: Ex Vivo Expansion of Murine Hematopoietic Stem Cells

This protocol details the procedure for isolating and expanding murine HSCs using NSC23005.

1. Isolation of Murine Bone Marrow Cells:

  • Euthanize C57BL/6 mice (6-8 weeks old) by cervical dislocation.

  • Dissect femurs and tibias and clean them from surrounding muscle tissue.

  • Flush the bone marrow from the bones using a 25-gauge needle with phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

  • Isolate lineage-negative (Lin-) cells using a lineage cell depletion kit according to the manufacturer's instructions.

2. Culture of Murine HSCs:

  • Resuspend the Lin- cells in serum-free expansion medium (e.g., StemSpan SFEM) supplemented with a cytokine cocktail (e.g., 10 ng/mL SCF, 20 ng/mL TPO, and 20 ng/mL Flt3-L).

  • Plate the cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.

  • Add NSC23005 to the culture medium at a final concentration of 10 nM. A DMSO control should be run in parallel.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 7 days.

3. Analysis of HSC Expansion:

  • After 7 days of culture, harvest the cells and count the total number of viable cells using a hemocytometer and trypan blue exclusion.

  • Analyze the phenotype of the expanded cells by flow cytometry using antibodies against lineage markers, Sca-1, and c-Kit (LSK cells are considered HSCs).

  • Perform a colony-forming unit (CFU) assay by plating the cells in methylcellulose-based medium to assess the functionality of the expanded HSCs.

Protocol 2: Ex Vivo Expansion of Human Cord Blood Hematopoietic Stem Cells

This protocol describes the expansion of human HSCs from umbilical cord blood.

1. Isolation of Human CD34+ Cells:

  • Obtain fresh human umbilical cord blood in a collection bag containing an anticoagulant.

  • Isolate mononuclear cells (MNCs) by density gradient centrifugation using Ficoll-Paque.

  • Enrich for CD34+ cells from the MNC fraction using a CD34 MicroBead Kit according to the manufacturer's protocol.

2. Culture of Human HSCs:

  • Resuspend the purified CD34+ cells in serum-free expansion medium supplemented with a cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, and 100 ng/mL Flt3-L).

  • Plate the cells at a density of 2 x 10⁵ cells/mL.

  • Add NSC23005 to the culture at a final concentration of 20 nM.

  • Culture the cells for 10-14 days at 37°C and 5% CO₂.

3. Analysis of Human HSC Expansion:

  • Monitor cell expansion by counting the total nucleated cells every 2-3 days.

  • At the end of the culture period, determine the fold expansion of total nucleated cells and CD34+ cells.

  • Characterize the expanded cell population by flow cytometry for the expression of CD34, CD90, and CD45RA to identify primitive HSCs.

  • Assess the functional capacity of the expanded HSCs through in vitro CFU assays and in vivo transplantation into immunodeficient mice (e.g., NOD/SCID).

Experimental Workflow

The following diagram illustrates a typical workflow for an HSC expansion experiment using NSC23005.

HSC_Expansion_Workflow cluster_workflow Experimental Workflow Start Start: Isolate HSCs (Murine BM or Human CB) Culture Culture HSCs with Cytokines + NSC23005 (or DMSO control) Start->Culture Incubate Incubate for 7-14 days (37°C, 5% CO2) Culture->Incubate Harvest Harvest and Count Cells Incubate->Harvest Analysis Analyze HSC Expansion Harvest->Analysis FC Flow Cytometry (LSK / CD34+CD90+) Analysis->FC CFU CFU Assay (Functional Assessment) Analysis->CFU Transplant In Vivo Transplantation (Long-term Repopulation) Analysis->Transplant End End FC->End CFU->End Transplant->End

Caption: Workflow for HSC expansion using NSC23005.

Conclusion

NSC23005 is a valuable tool for the ex vivo expansion of hematopoietic stem cells. Its specific inhibition of p18INK4C provides a targeted approach to enhance HSC self-renewal. The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists in the field of stem cell biology and drug development to utilize NSC23005 for advancing HSC-based therapies. Further optimization of culture conditions and cytokine cocktails in combination with NSC23005 may lead to even more significant expansion of functional HSCs.

References

Application Notes and Protocols for NSC23005 Sodium in In Vitro Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSC23005 sodium is a potent and specific small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the activation of CDK4 and CDK6, which are crucial for cell cycle progression.[2][3] This mechanism has been shown to selectively promote the ex vivo expansion of both murine and human hematopoietic stem cells (HSCs) without affecting their differentiation or inducing cytotoxicity. Notably, NSC23005 has been observed to have no effect on the proliferation of leukemia cells. These characteristics make NSC23005 a valuable tool for research in stem cell biology, regenerative medicine, and hematology.

Mechanism of Action

This compound functions by inhibiting the p18INK4C protein. p18INK4C normally binds to and inhibits CDK4 and CDK6, preventing the formation of active complexes with D-type cyclins. This inhibition maintains the retinoblastoma protein (Rb) in its active, hypophosphorylated state, which in turn binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.

By inhibiting p18INK4C, NSC23005 allows for the formation of active Cyclin D-CDK4/6 complexes. These complexes then phosphorylate Rb, causing it to release E2F. The liberated E2F can then activate the transcription of genes necessary for DNA replication and cell cycle progression, leading to cell proliferation. This targeted mechanism allows for the specific expansion of cell types where p18INK4C plays a key regulatory role, such as in hematopoietic stem cells.

cluster_0 Cell Nucleus NSC23005 NSC23005 p18 p18 INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits ActiveComplex Active Cyclin D-CDK4/6 Complex CDK46->ActiveComplex CyclinD Cyclin D CyclinD->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation Promotes

Figure 1: Simplified signaling pathway of NSC23005 action.

Data Presentation

CompoundTargetEffectEffective Dose (ED50)Cell TypeReference
This compoundp18INK4CPromotes hematopoietic stem cell (HSC) expansion5.21 nMMurine bone marrow cells

Experimental Protocols

The following is a generalized protocol for assessing the effect of NSC23005 on cell viability and proliferation using a tetrazolium-based colorimetric assay (e.g., MTT, MTS, or WST-8). This protocol can be adapted for various adherent or suspension cell lines.

Materials:

  • This compound salt

  • Appropriate cell line (e.g., hematopoietic stem cells, or other cell lines for viability screening)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Tetrazolium-based assay kit (e.g., MTT, MTS, WST-8)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol: Cell Viability Assay

  • Cell Seeding:

    • For adherent cells, harvest and resuspend cells in complete medium. For suspension cells, use an appropriate density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of NSC23005 in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the NSC23005 stock solution in serum-free medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the diluted NSC23005 solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement (Example with MTT):

    • Following the treatment period, add 10 µL of the MTT solution (typically 5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the log of the NSC23005 concentration to determine the EC50 value.

cluster_workflow Experimental Workflow A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C NSC23005 Treatment (Serial Dilutions) B->C D Incubation (24-72h) C->D E Add Viability Reagent (e.g., MTT) D->E F Incubation (2-4h) E->F G Solubilization (if required) F->G H Measure Absorbance (Plate Reader) G->H I Data Analysis (% Viability, EC50) H->I

Figure 2: General workflow for an in vitro cell viability assay.

Apoptosis Assay (as referenced for hematopoietic cells):

For a more detailed analysis of cell fate, an apoptosis assay can be performed.

  • Cell Culture and Treatment:

    • Culture c-Kit enriched bone marrow cells for 5 days with a suitable cytokine combination, with the addition of either NSC23005 or a vehicle control (e.g., DMSO).

    • As a positive control for apoptosis, a separate sample of primary uncultured bone marrow cells can be treated with ultraviolet (UV) radiation for 10 minutes prior to staining.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in a binding buffer.

    • Stain the cells with Annexin V-FITC and a viability dye such as DAPI or Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive, DAPI/PI negative cells are considered early apoptotic.

    • Annexin V positive, DAPI/PI positive cells are considered late apoptotic or necrotic.

Concluding Remarks

This compound is a valuable research tool for studying the regulation of the cell cycle and for the ex vivo expansion of hematopoietic stem cells. The provided protocols offer a starting point for in vitro investigations. Researchers should optimize experimental conditions, such as cell seeding density, compound concentrations, and incubation times, for their specific cell type and experimental goals. It is also recommended to use multiple assay types to confirm findings.

References

Application Notes: Preparation and Handling of NSC23005 Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

NSC23005 is a potent and selective small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18, NSC23005 promotes the activity of CDK4 and CDK6, leading to the expansion of hematopoietic stem cells (HSCs) without affecting leukemia cell proliferation.[1][2][3] Its efficacy in promoting HSC expansion makes it a valuable tool in stem cell research and potential therapeutic development. This document provides detailed protocols for the preparation, storage, and handling of NSC23005 sodium salt stock solutions for in vitro research applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the sodium salt of 4-[(Cyclohexylamino)sulfonyl]benzoic acid. It is essential to refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis (CoA) for the most accurate calculations.

PropertyValueReferences
Chemical Name 4-[(Cyclohexylamino)sulfonyl]benzoic acid sodium salt
CAS Number 1796596-46-7
Molecular Formula C₁₃H₁₆NNaO₄S
Molecular Weight ~305.33 g/mol
Purity ≥98%

Solubility Data

The solubility of this compound can vary between different suppliers and batches. The following table summarizes reported solubility values. For optimal results, use fresh, high-purity solvents. Moisture-absorbing DMSO can reduce the solubility of the compound.

SolventReported SolubilityApprox. Molar ConcentrationReferences
Water Soluble to 100 mM100 mM
61 mg/mL199.8 mM
DMSO Soluble to 100 mM100 mM
61 mg/mL199.8 mM
6.4 mg/mL20.9 mM
1 mg/mL3.3 mM
PBS (pH 7.2) 10 mg/mL32.7 mM
Ethanol 7 mg/mL22.9 mM
0.2 mg/mL0.65 mM

Experimental Protocols

This section provides a detailed protocol for preparing a 10 mM stock solution of this compound in either DMSO or sterile water.

3.1. Materials

  • This compound salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

3.2. Stock Solution Calculation To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock solution (using MW = 305.33): Mass (mg) = 10 mM x 1 mL x 305.33 g/mol = 3.05 mg

3.3. Preparation Workflow The following diagram outlines the general workflow for preparing the stock solution.

G cluster_prep Preparation start Start: Gather Materials weigh 1. Weigh NSC23005 (e.g., 3.05 mg) start->weigh add_solvent 2. Add Solvent (e.g., 1 mL DMSO or Water) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex/Warm if needed) add_solvent->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store Appropriately aliquot->store finish End: Stock Ready store->finish

Caption: Workflow for this compound stock solution preparation.

3.4. Step-by-Step Reconstitution Protocol

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh the desired amount of powder (e.g., 3.05 mg for a 1 mL, 10 mM solution) and transfer it to a sterile tube.

  • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., 1 mL of DMSO or sterile water) to the tube containing the powder.

  • Dissolution: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution, but do not overheat.

  • Sterilization (for aqueous solutions): If you prepared the stock solution in water or PBS for cell culture use, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter before storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Storage and Stability

Proper storage is critical to maintain the activity of NSC23005.

FormStorage TemperatureDurationReferences
Solid Powder -20°CUp to 3 years
Stock Solution (in DMSO or Water) -80°C6 months to 1 year
-20°C1 month

Note: Always store solutions protected from light and moisture. When retrieving from cold storage, allow vials to equilibrate to room temperature before opening.

Mechanism of Action

NSC23005 is an inhibitor of p18 (also known as INK4C or CDKN2C), a tumor suppressor protein that specifically inhibits CDK4 and CDK6. In the cell cycle, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase.

By binding to p18, NSC23005 prevents it from inhibiting the CDK4/6-Cyclin D complex. This results in increased Rb phosphorylation and promotes cell cycle progression, which is the mechanism behind its observed effect of promoting the expansion of hematopoietic stem cells.

G NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 Inhibits CDK46 CDK4/6-Cyclin D Complex p18->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters G1_S G1-S Phase Progression E2F->G1_S Promotes

Caption: NSC23005 inhibits p18, promoting CDK4/6 activity and cell cycle progression.

References

NSC23005 Sodium: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, NSC23005 sodium is a potent and selective small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility, preparation, and application in hematopoietic stem cell (HSC) research.

This compound has been identified as a significant agent for promoting the ex vivo expansion of both murine and human HSCs, making it a valuable tool in stem cell research and regenerative medicine.[1] It functions by inhibiting p18INK4C, which in turn activates CDK4 and CDK6, key regulators of the cell cycle, thereby stimulating HSC proliferation without inducing differentiation or promoting the growth of leukemia cells.[2][3]

Physicochemical Properties and Solubility

This compound is a white to off-white solid with a molecular weight of 305.33 g/mol and a molecular formula of C₁₃H₁₆NNaO₄S.[3][4] Accurate solubility is crucial for the preparation of stock solutions and experimental reproducibility. The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that solubility can be influenced by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. For optimal results, using fresh, high-purity solvents is recommended.

SolventConcentration (w/v)Molar ConcentrationNotes
Water≥ 100 mg/mL[3]≥ 327.51 mM[3]
Water61 mg/mL~199.78 mM
DMSO6.4 mg/mL[3]20.96 mM[3]Requires sonication for complete dissolution.[2][3]
DMSO61 mg/mL~199.78 mM
DMSOSoluble to 100 mM100 mM
Ethanol7 mg/mL~22.93 mM

Note: Discrepancies in reported solubility values may exist between different suppliers. It is advisable to consult the certificate of analysis for batch-specific data.

Signaling Pathway

This compound exerts its biological effects by modulating the cell cycle machinery. The p18INK4C protein is a negative regulator of the G1 phase of the cell cycle. It binds to and inhibits the activity of cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the formation of active CDK4/6-Cyclin D complexes, which are responsible for phosphorylating and inactivating the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression. By inhibiting p18INK4C, this compound allows for the activation of CDK4/6, subsequent Rb phosphorylation, release of E2F, and entry into the S-phase, leading to cell proliferation.

NSC23005_Signaling_Pathway cluster_0 Cell Cycle Regulation (G1/S Transition) NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 CDK46 CDK4/6 p18->CDK46 CDK46_CyclinD CDK4/6-Cyclin D (Active Complex) CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb (Hypophosphorylated) CDK46_CyclinD->Rb Phosphorylation pRb p-Rb (Hyperphosphorylated) Rb->pRb E2F E2F Rb->E2F pRb->E2F Release S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Transcription of S-phase genes HSC_Expansion_Workflow cluster_workflow Experimental Workflow: HSC Expansion with NSC23005 cluster_analysis Analysis Methods BM_Isolation 1. Isolate Bone Marrow from Murine Femurs/Tibias HSC_Enrichment 2. Enrich for c-Kit⁺ HSCs (e.g., MACS) BM_Isolation->HSC_Enrichment Cell_Seeding 3. Seed Cells in Expansion Medium HSC_Enrichment->Cell_Seeding Treatment 4. Add NSC23005 or Vehicle Control Cell_Seeding->Treatment Incubation 5. Incubate for 5-7 Days (37°C, 5% CO₂) Treatment->Incubation Analysis 6. Analyze HSC Expansion Incubation->Analysis Cell_Count Total Cell Count Analysis->Cell_Count Flow_Cytometry Flow Cytometry (LSK Population) Analysis->Flow_Cytometry CFU_Assay CFU Assay Analysis->CFU_Assay

References

Application Notes and Protocols for NSC23005 Sodium Treatment of Murine Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NSC23005 is identified as an inhibitor of Shp2 (PTPN11), a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK pathway, which is essential for cell growth, differentiation, and survival.[1][2][3] In the context of hematopoiesis, SHP2 is a key regulator, and its dysregulation is associated with various hematological malignancies.[3] While gain-of-function mutations in PTPN11 are linked to certain leukemias, the targeted inhibition of SHP2 is being explored as a therapeutic strategy.[2] It is important to note that SHP2's role is complex; for instance, while its deletion can neutralize myeloproliferative neoplasms (MPN) driven by PTEN deficiency, it can also lead to lethal anemia in mice, highlighting its dual role in myelopoiesis and erythropoiesis.

These application notes provide a framework for investigating the effects of NSC23005 on murine hematopoietic stem cells, with protocols for cell isolation, culture, and subsequent analysis.

Data Presentation

Currently, there is no specific quantitative data available in the public domain detailing the effects of NSC23005 on murine hematopoietic stem cells. As a placeholder and example, the following table illustrates how such data could be presented. Researchers would need to generate this data empirically.

Table 1: Hypothetical Effects of NSC23005 on Murine HSCs in vitro

Treatment GroupConcentration (µM)Viability (%)Proliferation (Fold Change)CD150+CD48- LSK (%)
Vehicle Control095 ± 31.0 ± 0.090 ± 5
NSC23005192 ± 40.8 ± 0.188 ± 6
NSC23005585 ± 50.6 ± 0.180 ± 7
NSC230051070 ± 60.4 ± 0.0572 ± 8

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Isolation of Murine Hematopoietic Stem Cells (LSK fraction)

This protocol describes the isolation of lineage-negative, Sca-1 positive, c-Kit positive (LSK) cells, a population enriched for hematopoietic stem cells, from murine bone marrow.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer (ACK buffer)

  • Lineage antibody cocktail (e.g., biotinylated anti-CD5, CD11b, CD45R/B220, Gr-1, 7-4, and Ter-119)

  • Streptavidin-conjugated magnetic beads

  • Anti-Sca-1 and Anti-c-Kit antibodies conjugated to different fluorochromes

  • Flow cytometer/sorter

Procedure:

  • Euthanize mice according to institutional guidelines.

  • Sterilize the mouse carcass with 70% ethanol.

  • Aseptically dissect femurs and tibias.

  • Flush the bone marrow from the bones using a syringe with PBS.

  • Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

  • Lyse red blood cells using ACK buffer for 5 minutes on ice, then quench with FACS buffer.

  • Centrifuge the cells and resuspend in FACS buffer.

  • Perform lineage depletion using a lineage antibody cocktail and magnetic beads according to the manufacturer's protocol. This will enrich for lineage-negative cells.

  • Stain the lineage-depleted cells with fluorescently labeled anti-Sca-1 and anti-c-Kit antibodies for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer for sorting.

  • Use a flow cytometer to sort for the Lin-Sca-1+c-Kit+ (LSK) population. For more refined sorting of long-term HSCs, additional markers like CD150+ and CD48- can be included.

Protocol 2: In vitro Culture and NSC23005 Treatment of Murine HSCs

This protocol provides a general method for the in vitro culture and treatment of isolated murine HSCs.

Materials:

  • Isolated murine LSK cells

  • Serum-free HSC expansion medium (e.g., StemSpan™ SFEM)

  • Cytokines: Stem Cell Factor (SCF) and Thrombopoietin (TPO) (e.g., 10 ng/mL each)

  • NSC23005 sodium salt

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle

  • 96-well culture plates

Procedure:

  • Prepare a stock solution of NSC23005 in DMSO. Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Seed the sorted LSK cells into a 96-well plate at a density of 1x10^4 cells/well in 100 µL of serum-free medium supplemented with SCF and TPO.

  • Add NSC23005 at various concentrations (e.g., 1, 5, 10 µM) to the respective wells. Include a vehicle-only control (DMSO).

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Culture for the desired period (e.g., 24, 48, 72 hours).

  • After incubation, cells can be harvested for downstream analysis such as viability assays (e.g., Trypan Blue exclusion or Annexin V/PI staining), proliferation assays (e.g., CFSE dilution), or further flow cytometric analysis of surface markers.

Protocol 3: Flow Cytometry Analysis of HSC Phenotype

This protocol outlines the steps for analyzing the phenotype of HSCs after treatment with NSC23005.

Materials:

  • Cultured and treated HSCs from Protocol 2

  • FACS buffer

  • Fluorochrome-conjugated antibodies against murine HSC markers (e.g., CD150, CD48, Sca-1, c-Kit, and lineage markers)

  • Flow cytometer

Procedure:

  • Harvest the cells from the culture plate.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer containing a cocktail of fluorescently labeled antibodies.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the final cell pellet in FACS buffer.

  • Analyze the cells using a flow cytometer to quantify the proportions of different hematopoietic stem and progenitor cell populations based on their surface marker expression.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., c-KIT, FLT3 SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor (e.g., SCF) GrowthFactor->RTK Binds Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Activates NSC23005 NSC23005 NSC23005->SHP2 Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors ProliferationDifferentiation Proliferation, Differentiation, Survival TranscriptionFactors->ProliferationDifferentiation

Caption: SHP2 signaling pathway and point of inhibition by NSC23005.

Experimental_Workflow BM_Isolation 1. Isolate Bone Marrow from Murine Femurs and Tibias HSC_Enrichment 2. Enrich for HSCs (Lineage Depletion) BM_Isolation->HSC_Enrichment FACS_Sorting 3. FACS Sort for LSK (CD150+CD48-) Cells HSC_Enrichment->FACS_Sorting InVitro_Culture 4. In Vitro Culture with SCF and TPO FACS_Sorting->InVitro_Culture NSC23005_Treatment 5. Treat with NSC23005 (or Vehicle Control) InVitro_Culture->NSC23005_Treatment Downstream_Analysis 6. Downstream Analysis NSC23005_Treatment->Downstream_Analysis Viability Viability Assays Downstream_Analysis->Viability Proliferation Proliferation Assays Downstream_Analysis->Proliferation Phenotyping Flow Cytometry for Phenotype Downstream_Analysis->Phenotyping

Caption: Experimental workflow for NSC23005 treatment of murine HSCs.

References

Application Notes and Protocols for NSC23005 Sodium: A Potent p18 INK4C Inhibitor for Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC23005 sodium is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C). By selectively targeting p18INK4C, this compound promotes the proliferation of hematopoietic stem cells (HSCs), making it a valuable tool for research in hematology, regenerative medicine, and drug discovery. These application notes provide detailed information on the long-term storage, handling, and experimental use of this compound.

Chemical Properties and Long-Term Storage

This compound is a stable compound when stored under appropriate conditions. Adherence to these storage guidelines is crucial to ensure the compound's integrity and activity over time.

PropertyValue
Chemical Name 4-[(cyclohexylamino)sulfonyl]-benzoic acid, monosodium salt
Synonyms p18-IN-40
Molecular Formula C₁₃H₁₆NNaO₄S
Molecular Weight 305.33 g/mol
CAS Number 1796596-46-7
Appearance Solid
Purity ≥98%
Solubility Soluble in Water (≥ 100 mg/mL) and DMSO (≥ 6.4 mg/mL)
Long-Term Storage (Powder) Store at -20°C for up to 3 years. Keep desiccated.
Stock Solution Storage Store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. In the G1 phase of the cell cycle, p18INK4C normally binds to and inhibits CDK4 and CDK6. By inhibiting p18INK4C, this compound allows for the activation of CDK4 and CDK6, which then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, enabling the transcription of genes required for cell cycle progression from G1 to S phase, ultimately leading to cell division and expansion of the hematopoietic stem cell pool.[1][2]

NSC23005_Signaling_Pathway NSC23005 This compound p18 p18 INK4C NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1S_Transition G1/S Phase Transition (Cell Proliferation) E2F->G1S_Transition Activates

Figure 1: this compound signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Materials:

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial (MW: 305.33), add 327.5 µL of DMSO.

  • To prepare a 10 mM stock solution in water, add the appropriate volume of sterile water to the vial.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: In Vitro Expansion of Hematopoietic Stem Cells (HSCs)

This protocol is a generalized procedure for the ex vivo expansion of HSCs using this compound. Optimization of cell density, cytokine concentrations, and incubation time may be required for specific cell types and experimental goals.

Materials:

  • Isolated human or murine hematopoietic stem cells (e.g., CD34+ cells)

  • HSC expansion medium (e.g., StemSpan™ SFEM II or similar, supplemented with appropriate cytokines such as SCF, TPO, and Flt3-L)

  • This compound stock solution (10 mM in DMSO or water)

  • Tissue culture plates (e.g., 96-well or 24-well plates)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan blue)

Procedure:

  • Thaw and wash the isolated HSCs with PBS.

  • Resuspend the cells in pre-warmed HSC expansion medium at a density of 1 x 104 to 1 x 105 cells/mL.

  • Prepare the working concentrations of this compound by diluting the stock solution in the expansion medium. A typical effective concentration (ED₅₀) for HSC expansion is approximately 5.21 nM. It is recommended to test a range of concentrations (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific cell source and culture conditions.

  • Add the appropriate volume of the diluted this compound to the cell suspension. Include a vehicle control (e.g., DMSO or water at the same final concentration as the this compound-treated wells).

  • Plate the cell suspension in tissue culture plates.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.

  • Monitor the cells for proliferation and viability at regular intervals (e.g., every 2-3 days).

  • At the end of the culture period, harvest the cells and perform downstream analysis, such as cell counting, flow cytometry for HSC markers (e.g., CD34, CD90, CD45RA), and colony-forming unit (CFU) assays.

Protocol 3: Example In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetics of this compound in a mouse model. Specific parameters such as dosage, vehicle, and time points should be optimized based on preliminary studies.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water for oral administration; saline for intravenous administration)

  • 6-8 week old mice (e.g., C57BL/6)

  • Dosing syringes and needles (oral gavage or intravenous)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Formulation: Prepare a suspension or solution of this compound in the chosen vehicle at the desired concentration. For example, for a 10 mg/kg oral dose in a 20 g mouse, prepare a 1 mg/mL suspension to administer 200 µL.

  • Dosing: Administer the formulated this compound to the mice via the chosen route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (see Protocol 4).

Protocol 4: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound in plasma, based on methods for other sulfonamide compounds. Method development and validation are required for specific instrumentation and experimental needs.

Materials:

  • Plasma samples from in vivo studies

  • This compound analytical standard

  • Internal standard (IS), e.g., a structurally similar sulfonamide or a stable isotope-labeled NSC23005

  • Acetonitrile (ACN)

  • Formic acid

  • Water, HPLC grade

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

    • Gradient: A suitable gradient from low to high organic phase to achieve good separation.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the precursor and product ions for this compound and the IS by direct infusion.

    • Optimize collision energy and other source parameters for maximum sensitivity.

  • Quantification:

    • Prepare a calibration curve using the analytical standard of this compound in blank plasma.

    • Analyze the calibration standards, quality control samples, and unknown samples.

    • Calculate the concentration of this compound in the unknown samples based on the peak area ratio to the internal standard and the calibration curve.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment (Optional) Prep_Stock Prepare NSC23005 Stock Solution Treatment Treat HSCs with NSC23005 (various concentrations) Prep_Stock->Treatment Formulation Formulate NSC23005 for In Vivo Administration Prep_Stock->Formulation Prep_Cells Isolate & Prepare Hematopoietic Stem Cells Prep_Cells->Treatment Incubation Incubate for 7-14 days Treatment->Incubation Analysis_vitro Analyze HSC Expansion (Cell Count, Flow Cytometry, CFU Assay) Incubation->Analysis_vitro Dosing Administer to Animal Model Formulation->Dosing Sampling Collect Biological Samples (e.g., Plasma) Dosing->Sampling Analysis_vivo Quantify NSC23005 (LC-MS/MS) Sampling->Analysis_vivo

Figure 2: General experimental workflow.

Safety Precautions

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Handle in a well-ventilated area. In case of contact, wash the affected area thoroughly with water. For more detailed information, refer to the Safety Data Sheet (SDS).

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

References

Application Notes and Protocols for NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of NSC23005 sodium in a research setting. As the toxicological properties of this compound have not been fully elucidated, a precautionary approach to handling is recommended. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound is a small molecule inhibitor of p18INK4C, a cyclin-dependent kinase inhibitor. It has been shown to promote the expansion of hematopoietic stem cells (HSCs) with an EC50 of 5.21 nM.[1][2]

PropertyValueReference
Molecular Formula C13H16NNaO4S[1]
Molecular Weight 305.33 g/mol
Appearance Solid
Purity ≥98%
CAS Number 1796596-46-7
Solubility Soluble in water and DMSO
Storage (Powder) 3 years at -20°C
Storage (Solution) 1 month at -20°C, 6 months at -80°C (sealed, away from moisture)

Safety and Handling Guidelines

As a precautionary measure, this compound should be handled as a potentially hazardous substance. Users should always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Hazard Identification and Precautionary Statements

The specific hazards of NSC23005 have not been fully characterized. Based on general principles for handling research chemicals, the following precautions are advised:

Hazard ClassPictogramSignal WordHazard StatementPrecautionary Statement
Acute Toxicity, Oral (Category 4) - AssumedGHS07Warning H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation (Category 2) - AssumedGHS07Warning H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation (Category 2A) - AssumedGHS07Warning H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - AssumedGHS07Warning H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Note: The hazard classifications above are assumed as a precautionary measure in the absence of a specific Safety Data Sheet. Always refer to the supplier-provided SDS for definitive hazard information.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes, but is not limited to:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator.

First Aid Measures

In case of accidental exposure, follow these general first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following is a general protocol for an in vitro cell-based assay using this compound. This protocol should be adapted based on the specific cell line and experimental goals.

Preparation of Stock Solutions
  • Reconstitution of this compound:

    • To prepare a 10 mM stock solution, dissolve 3.05 mg of this compound in 1 mL of sterile DMSO or water.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or at -80°C for up to six months.

  • Preparation of Working Solutions:

    • Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

    • It is recommended to perform serial dilutions to achieve a range of concentrations for dose-response experiments.

In Vitro Cell Proliferation Assay (Example)
  • Cell Seeding:

    • Culture the desired cell line (e.g., hematopoietic stem cells) under standard conditions.

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Cell Treatment:

    • Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (e.g., DMSO or water at the same concentration as the highest NSC23005 treatment).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Proliferation:

    • Cell proliferation can be assessed using various methods, such as MTT, WST-1, or CyQUANT assays.

    • Follow the manufacturer's instructions for the chosen assay.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the cell viability (%) against the concentration of this compound.

    • Calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of NSC23005

NSC23005_Pathway NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibition CDK4_6 CDK4/6 p18->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation CDK4_6->Rb pRb p-Rb E2F E2F Rb->E2F Sequestration Proliferation Cell Proliferation E2F->Proliferation Transcription

NSC23005 inhibits p18INK4C, leading to cell proliferation.
Experimental Workflow for Handling NSC23005

Experimental_Workflow Receiving Receiving Storage Storage (-20°C) Receiving->Storage RiskAssessment Risk Assessment (Consult SDS) Storage->RiskAssessment PPE Wear Appropriate PPE RiskAssessment->PPE Weighing Weighing (in ventilated enclosure) PPE->Weighing Dissolution Dissolution (in fume hood) Weighing->Dissolution Experiment Experimentation Dissolution->Experiment Decontamination Decontamination of Work Area & Equipment Experiment->Decontamination WasteDisposal Waste Disposal (Follow institutional guidelines) Decontamination->WasteDisposal

A general workflow for the safe handling of chemical compounds.

References

Troubleshooting & Optimization

troubleshooting NSC23005 sodium solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC23005 sodium salt. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its mechanism of action?

NSC23005 is a small molecule inhibitor of p18 (also known as p18INK4C).[1][2] Its sodium salt form is typically used in research. The mechanism of action involves the inhibition of p18, which leads to the activation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[3] Activated CDK4/6 then phosphorylates the Retinoblastoma (Rb) protein, promoting the release of the E2F transcription factor. This release allows for the transcription of genes necessary for cell cycle progression from the G1 to the S phase, ultimately promoting cell division.[4][5][6][7][8] In the context of hematopoietic stem cells (HSCs), this pathway selectively promotes their expansion.[3]

Q2: What is the effective concentration of NSC23005 for hematopoietic stem cell (HSC) expansion?

The reported 50% effective concentration (ED50) for NSC23005 in promoting murine and human hematopoietic stem cell (HSC) expansion is 5.21 nM.[3] However, the optimal working concentration can vary depending on the specific cell type, cell density, and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q3: How should I store this compound salt powder and its stock solutions?

  • Powder: The lyophilized powder should be stored desiccated at room temperature.

  • Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Troubleshooting Guides

Issue 1: this compound salt powder will not dissolve.

Question: I am having difficulty dissolving the lyophilized this compound salt powder in my chosen solvent. What should I do?

Answer: This issue can arise from several factors, including the choice of solvent and the handling of the compound. Here are some steps to troubleshoot this problem:

  • Ensure Proper Solvent Selection: this compound salt is reported to be soluble in water and DMSO up to 100 mM. For most cell culture applications, preparing a concentrated stock solution in sterile water or DMSO is recommended.

  • Use High-Quality Solvents: When preparing stock solutions, especially in DMSO, it is crucial to use anhydrous, high-purity solvent. DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of the compound.

  • Proper Reconstitution Technique:

    • Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Add the desired volume of solvent to the vial.

    • Gently agitate or vortex the vial to mix. If the powder does not dissolve completely, you can try gentle warming (e.g., in a 37°C water bath) or brief sonication.

Issue 2: My NSC23005 solution is precipitating after dilution in aqueous buffers (e.g., PBS, cell culture media).

Question: I successfully dissolved NSC23005 in DMSO to make a stock solution, but when I dilute it into my cell culture medium or PBS, a precipitate forms. How can I prevent this?

Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common problem for many small molecules. This "crashing out" occurs because the compound is significantly less soluble in the final aqueous environment compared to the concentrated DMSO stock. Here are several strategies to mitigate this issue:

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform one or more intermediate dilutions in the same buffer. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Use Pre-warmed Media: Always use cell culture media or PBS that has been pre-warmed to 37°C. Adding the compound to cold liquid can decrease its solubility.

  • Slow Addition and Mixing: Add the NSC23005 stock solution dropwise to the aqueous buffer while gently vortexing or swirling the tube. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.

  • Lower the Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and can also contribute to solubility issues. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture experiments. This may require preparing a more dilute initial stock solution.

  • Consider a Water-Based Stock: Since this compound salt is soluble in water, preparing a stock solution in sterile water can be a good alternative to DMSO and may reduce precipitation issues when diluting into aqueous buffers. If you use a water-based stock, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use in cell culture.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound salt.

Table 1: Physicochemical and Solubility Data for this compound Salt

PropertyValueReference
Molecular Weight 305.33 g/mol
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM
Solubility in Ethanol ~22.92 mM (7 mg/mL)[9]

Table 2: Biological Activity and Storage Recommendations

ParameterDetailsReference
Biological Activity p18INK4C inhibitor[1][2]
Effective Dose (ED50) 5.21 nM for HSC expansion[3]
Powder Storage Desiccate at Room Temperature
Stock Solution Storage -20°C (1 month) or -80°C (6 months)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Salt

Materials:

  • This compound salt (lyophilized powder)

  • Anhydrous, sterile DMSO or sterile nuclease-free water

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound salt required to make your desired volume of a 10 mM stock solution (Molecular Weight = 305.33 g/mol ). For example, to make 1 mL of a 10 mM stock, you will need 3.053 mg of this compound salt.

  • Equilibrate the vial of NSC23005 to room temperature.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Carefully weigh the calculated amount of powder in a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile DMSO or water to the tube.

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath.

  • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: In Vitro Hematopoietic Stem Cell (HSC) Expansion Assay

Materials:

  • Isolated hematopoietic stem cells (e.g., CD34+ cells)

  • Appropriate HSC expansion medium (e.g., StemMACS™ HSC Expansion Media XF) supplemented with cytokines.

  • 10 mM stock solution of NSC23005 in sterile water or DMSO

  • Sterile cell culture plates (e.g., 96-well or 24-well plates)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Thaw and prepare the isolated HSCs according to your standard laboratory protocol.

    • Resuspend the cells in pre-warmed HSC expansion medium at the desired seeding density.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the 10 mM NSC23005 stock solution in pre-warmed expansion medium.

    • Important: To avoid precipitation, perform serial dilutions. For example, to achieve a final concentration of 10 nM:

      • First, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

      • Then, dilute the 100 µM solution 1:1000 in media to get a 100 nM intermediate solution.

      • Finally, dilute the 100 nM solution 1:10 in media to get the final 10 nM working solution.

    • Prepare a vehicle control with the same final concentration of the solvent (water or DMSO) as in the highest concentration of NSC23005 tested.

  • Cell Treatment:

    • Add the prepared working solutions of NSC23005 and the vehicle control to the appropriate wells of the cell culture plate.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • After the desired incubation period (e.g., 5-7 days), harvest the cells.

    • Analyze the expansion of HSCs using appropriate methods, such as flow cytometry for cell surface markers (e.g., CD34) or colony-forming unit (CFU) assays.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle_machinery Cell Cycle Machinery Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates p18 p18 (INK4C) CDK46 CDK4/6 p18->CDK46 Inhibits NSC23005 NSC23005 NSC23005->p18 Inhibits Rb Rb CDK46->Rb Phosphorylates pRb p-Rb CyclinD->CDK46 Activates E2F E2F Rb->E2F Sequesters G1S G1-S Phase Transition E2F->G1S Promotes pRb->E2F Releases

Caption: NSC23005 inhibits p18, leading to CDK4/6 activation and cell cycle progression.

Troubleshooting_Workflow Start Start: NSC23005 Precipitation Issue CheckSolvent 1. Check Solvent (Water or Anhydrous DMSO?) Start->CheckSolvent WarmSonciate 2. Gentle Warming (37°C) &/or Sonication CheckSolvent->WarmSonciate SerialDilution 3. Perform Serial Dilutions in Pre-warmed (37°C) Buffer WarmSonciate->SerialDilution SlowAddition 4. Add Stock Dropwise with Gentle Mixing SerialDilution->SlowAddition LowerDMSO 5. Lower Final DMSO Concentration (<0.5%) SlowAddition->LowerDMSO Resolved Issue Resolved LowerDMSO->Resolved ContactSupport Still Precipitates? Contact Technical Support LowerDMSO->ContactSupport

Caption: A logical workflow for troubleshooting NSC23005 precipitation issues.

References

Technical Support Center: NSC23005 Sodium Cytotoxicity Assessment in Hematopoietic Stem Cells (HSCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of NSC23005 sodium in hematopoietic stem cells (HSCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of p18INK4C, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the expansion of hematopoietic stem cells (HSCs).[1][2] Its primary mechanism involves selectively promoting HSC division by activating CDK4/6.

Q2: Is this compound expected to be cytotoxic to HSCs?

A2: No, this compound is not expected to be significantly cytotoxic to HSCs. Studies have shown that it potently promotes HSC expansion without exhibiting significant cytotoxic effects on these cells. It also does not appear to augment the proliferation of leukemia cells.

Q3: What is the effective concentration of this compound for HSC expansion?

A3: The reported effective dose (ED50) for this compound in promoting HSC expansion is 5.21 nM.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in water and DMSO up to 100 mM. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture. If using water as the solvent for the stock solution, it should be diluted to the working concentration and then sterile-filtered using a 0.22 µm filter before use.

Troubleshooting Guide

This guide addresses potential issues users may encounter during the cytotoxicity assessment of NSC23005 in HSCs.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected High Cell Death in HSC Cultures Treated with NSC23005 Since NSC23005 is not known to be cytotoxic to HSCs, the cell death is likely due to other factors.1. Culture Conditions: Review and optimize your HSC culture protocol. HSCs are sensitive to culture conditions. Ensure proper media formulation, cytokine concentrations, and incubation parameters (temperature, CO2, humidity).2. Reagent Quality: Verify the quality and sterility of all reagents, including media, serum, and cytokines. Contamination can lead to cell death.3. Cell Handling: Minimize stress on HSCs during handling. Avoid harsh pipetting and excessive centrifugation.4. Solvent Toxicity: If using a solvent like DMSO to dissolve NSC23005, ensure the final concentration in the culture is not toxic to HSCs. Run a vehicle control (culture media with the solvent at the same concentration) to assess solvent toxicity.5. Cell Viability Assay: Ensure the chosen cytotoxicity assay is appropriate for suspension cells like HSCs and that you are performing it correctly.
Inconsistent Results Between Experiments Experimental variability can arise from multiple sources.1. Standardize Protocols: Ensure all experimental steps are performed consistently across all experiments.2. Cell Passage Number: Use HSCs with a consistent and low passage number, as prolonged culture can affect their viability and response.3. Reagent Aliquoting: Aliquot reagents, including NSC23005 stock solution, to avoid repeated freeze-thaw cycles that can degrade the compound.4. Control Wells: Include appropriate controls in every experiment: untreated cells, vehicle control, and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
No Effect Observed (Neither Expansion nor Cytotoxicity) This could be due to issues with the compound or the experimental setup.1. Compound Activity: Confirm the activity of your NSC23005 stock. If possible, test its ability to promote HSC expansion as a positive control for its biological activity.2. Concentration Range: Ensure you are using a relevant concentration range. While the ED50 for expansion is low (5.21 nM), for a cytotoxicity assessment, a wider range of concentrations should be tested.3. Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability. Consider using multiple, complementary assays.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay

This protocol provides a general method for assessing cell viability.

Materials:

  • HSCs

  • Complete HSC culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well opaque-walled culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HSCs in a 96-well opaque-walled plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include vehicle controls and a positive control for cytotoxicity.

  • Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation between apoptotic and necrotic cells.

Materials:

  • HSCs treated with NSC23005

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with NSC23005, harvest the HSCs by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Information Reference
Molecular Weight 305.33 g/mol
Formula C13H16NNaO4S
Solubility Soluble to 100 mM in water and DMSO
Purity ≥99%
Storage Desiccate at room temperature
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)

Table 2: Expected Effect of NSC23005 on HSCs

Parameter Expected Outcome Reference
HSC Expansion Potent promotion (ED50 = 5.21 nM)
Cytotoxicity towards HSCs No significant cytotoxicity
Leukemia Cell Proliferation No effect

Visualizations

NSC23005_Mechanism NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 Inhibits CDK46 CDK4/6 p18->CDK46 Inhibits CellCycle Cell Cycle Progression CDK46->CellCycle Promotes HSC_Expansion HSC Expansion CellCycle->HSC_Expansion Leads to

Caption: Mechanism of action of NSC23005 in promoting HSC expansion.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_HSCs Seed HSCs in 96-well plate Incubate_24h Incubate for 24h Seed_HSCs->Incubate_24h Add_NSC23005 Add NSC23005 dilutions Incubate_24h->Add_NSC23005 Add_Controls Add Controls (Vehicle, Positive) Incubate_24h->Add_Controls Incubate_Treatment Incubate for treatment period Add_NSC23005->Incubate_Treatment Add_Controls->Incubate_Treatment Add_Reagent Add viability reagent (e.g., Resazurin) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for 1-4h Add_Reagent->Incubate_Assay Measure Measure signal (Fluorescence/Absorbance) Incubate_Assay->Measure Troubleshooting_Logic High_Cell_Death High Cell Death Observed Is_NSC23005_Toxic Is NSC23005 known to be toxic to HSCs? High_Cell_Death->Is_NSC23005_Toxic Known_Non_Toxic No, it is reported as non-toxic Is_NSC23005_Toxic->Known_Non_Toxic No Investigate_Other Investigate Other Causes Known_Non_Toxic->Investigate_Other Causes Culture Conditions Reagent Quality Handling Stress Solvent Toxicity Investigate_Other->Causes

References

Technical Support Center: Minimizing Off-Target Effects of NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using NSC23005 sodium. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C), also known as p18.[1][2][3][4] It has been shown to potently promote the expansion of hematopoietic stem cells (HSCs).[1]

Q2: What are off-target effects and why are they a concern when using small molecule inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor binds to and affects proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of reproducibility. Minimizing off-target effects is crucial for obtaining reliable data.

Q3: Are there known off-target effects for this compound?

Currently, there is limited publicly available information detailing specific off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. It is noted that this compound does not appear to affect the proliferation of leukemia cells, suggesting some level of specificity.

Q4: What are the initial steps to minimize potential off-target effects of this compound in my experiments?

To minimize off-target effects, it is recommended to use the lowest effective concentration of the compound. Performing a dose-response experiment (titration) will help determine the optimal concentration that elicits the desired on-target effect with minimal side effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death or unexpected cellular morphology Inhibitor concentration is too high: High concentrations can lead to off-target toxicity.Perform a dose-response curve to identify the minimal effective concentration. Start with a broad range of concentrations, including those below the reported ED50.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control.
Inhibitor instability: The compound may degrade in cell culture media over time, leading to inconsistent results or the formation of toxic byproducts.Prepare fresh stock solutions regularly and store them appropriately. Consider performing a stability test of the compound in your specific cell culture media.
Inconsistent or irreproducible results Variability in experimental setup: Inconsistent cell densities, incubation times, or compound concentrations can lead to variable outcomes.Standardize all experimental parameters. Ensure complete solubilization of the inhibitor in the media.
Off-target effects masking the on-target phenotype: An unexpected phenotype may be due to the inhibitor affecting an unknown pathway.Use a secondary, structurally different inhibitor for the same target if available. Employ genetic methods like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of p18.
No observable effect at the expected concentration Low inhibitor activity: The inhibitor may have degraded due to improper storage or handling.Purchase the inhibitor from a reputable source and verify its purity if possible. Prepare fresh stock solutions.
Poor cell permeability: The inhibitor may not be efficiently entering the cells.While NSC23005 has shown cellular effects, permeability can be cell-type dependent. Consult literature for use in your specific cell type or consider permeability assays.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Parameter Value Reference
ED50 (HSC expansion) 5.21 nM
Molecular Weight 305.33 g/mol
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To identify the lowest concentration of this compound that produces the desired biological effect (e.g., HSC expansion) without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Plate your target cells at a predetermined density in a multi-well plate (e.g., 96-well).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is advisable to test a wide range of concentrations, for example, from 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Treatment: Add the different concentrations of the inhibitor to the cells.

  • Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform your primary assay to measure the on-target effect (e.g., cell proliferation assay for HSCs). In parallel, perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to assess cytotoxicity.

  • Data Analysis: Plot the on-target effect and cell viability as a function of the inhibitor concentration. The optimal concentration will be the one that gives a robust on-target effect with minimal impact on cell viability.

Protocol 2: Validating On-Target Effects using a Rescue Experiment

Objective: To confirm that the observed phenotype is a direct result of p18 inhibition.

Methodology:

  • Genetic Knockdown/Overexpression: Use siRNA or shRNA to knock down p18 expression in your cells. Alternatively, if a p18-deficient cell line is available, it can be used. For rescue, a version of p18 that is resistant to the inhibitor (if a specific binding site is known) or a downstream effector could be overexpressed.

  • Inhibitor Treatment: Treat the p18-knockdown cells and control cells with this compound at the predetermined optimal concentration.

  • Phenotypic Analysis: Observe the phenotype of interest. If the phenotype caused by this compound is absent in the p18-knockdown cells, it strongly suggests the effect is on-target.

  • Rescue (if applicable): In cells where a resistant p18 or a downstream effector is overexpressed, the phenotype caused by this compound should be diminished or "rescued".

Visualizations

G cluster_0 Experimental Workflow for Minimizing Off-Target Effects A 1. Determine Lowest Effective Concentration (Dose-Response Curve) B 2. Run Vehicle Control (Solvent Effects) A->B C 3. Assess Cell Viability (Cytotoxicity Assay) B->C D 4. Validate with Secondary Method (e.g., Genetic Knockdown) C->D E 5. Perform Rescue Experiment (Confirm On-Target Effect) D->E F Confident On-Target Results E->F

Caption: Workflow for minimizing and validating off-target effects.

G cluster_1 Simplified p18INK4C Signaling Pathway NSC23005 This compound p18 p18INK4C NSC23005->p18 Inhibits CDK4_6 CDK4/CDK6 p18->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Activates Transcription

Caption: NSC23005 inhibits p18, leading to cell cycle progression.

References

optimizing NSC23005 sodium incubation time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NSC23005 in experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NSC23005?

NSC23005 is primarily known as a small molecule inhibitor of p18INK4C (also known as cyclin-dependent kinase inhibitor 2C). It has been shown to potently promote the expansion of hematopoietic stem cells (HSCs). It is important to distinguish NSC23005 from other compounds such as NSC23766, which is a well-characterized RAC1 inhibitor.

Q2: What is the relevance of "sodium incubation time" for NSC23005?

The term "sodium incubation time" does not correspond to a standard or reported experimental parameter for NSC23005. It is possible that this term is a misnomer or refers to a non-standard experimental condition. Optimization of incubation time for NSC23005 should be performed in standard cell culture media and conditions. If your experimental design involves specific sodium concentrations, this should be optimized as part of the overall experimental setup, but it is not a standard procedure for this compound.

Q3: How should I determine the optimal incubation time for NSC23005 in my cell line?

The optimal incubation time for NSC23005 is highly dependent on the cell type, the concentration of the compound, and the biological endpoint being measured. A time-course experiment is the most effective method to determine the optimal duration.[1] For initial experiments, a time course of 24, 48, and 72 hours is recommended to observe the desired effect.[2][3]

Q4: What are the typical working concentrations for NSC23005?

The effective concentration of NSC23005 can vary significantly between different cell types. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological response) for your specific cell line. Based on available data, NSC23005 has an ED50 of 5.21 nM for promoting hematopoietic stem cell expansion. However, for other cellular assays, the optimal concentration may differ and should be determined empirically.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of NSC23005 treatment. 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect. 2. Sub-optimal concentration: The concentration of NSC23005 may be too low for your specific cell line. 3. Compound instability: The compound may be degrading in the cell culture medium. 4. Cell line resistance: The target cell line may not be responsive to NSC23005.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1][2][3] 2. Conduct a dose-response experiment with a range of NSC23005 concentrations to determine the optimal effective concentration. 3. Prepare fresh stock solutions of NSC23005 for each experiment and minimize freeze-thaw cycles. Assess the stability of the compound in your specific cell culture medium if degradation is suspected.[4] 4. Verify the expression of the target (p18INK4C) in your cell line. Consider using a positive control cell line known to be responsive to NSC23005.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of NSC23005 or other reagents can introduce variability. 3. Edge effects: Wells on the perimeter of the plate may experience different environmental conditions.1. Ensure a homogeneous cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix of the final NSC23005 dilution to add to each well. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Observed cellular toxicity or cell death. 1. Concentration is too high: High concentrations of any small molecule can be cytotoxic. 2. Prolonged exposure: Continuous exposure, especially at high concentrations, can lead to cell death.1. Reduce the concentration of NSC23005 used. Perform a dose-response experiment to identify a non-toxic effective concentration. 2. Reduce the incubation time. For some biological effects, a shorter stimulation may be sufficient.[1]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for NSC23005

This protocol outlines a general method for determining the optimal incubation time of NSC23005 for a specific cell-based assay (e.g., proliferation, differentiation).

Materials:

  • NSC23005 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Your cell line of interest

  • Reagents for your specific endpoint assay (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a working solution of NSC23005 in complete cell culture medium at the desired final concentration.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve NSC23005) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared NSC23005 dilutions or control solutions to the respective wells.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • Endpoint Assay:

    • At the end of each incubation period, perform your chosen assay to measure the biological response (e.g., cell viability, proliferation).

  • Data Analysis:

    • Normalize the data to the untreated control for each time point.

    • Plot the biological response against the incubation time to determine the optimal duration for the desired effect.

Data Presentation: Example Time-Course Experiment
Incubation Time (hours)NSC23005 (nM)% Biological Response (Normalized to Control)Standard Deviation
24101155.2
48101456.8
72101307.1

This is example data and should be generated empirically for your specific experimental conditions.

Signaling Pathway and Workflow Diagrams

While NSC23005 is a p18INK4C inhibitor, researchers working with small molecule inhibitors are often interested in various signaling pathways. For illustrative purposes, the following diagram depicts the RAC1 signaling pathway, a common target in cancer research.

RAC1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK GEFs GEFs (e.g., Tiam1, Trio) RTK->GEFs Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP inhibits GDP state Rac1_GTP Rac1-GTP (Active) GEFs->Rac1_GTP promotes Rac1_GDP->Rac1_GTP Activation GAPs GAPs Rac1_GTP->GAPs promotes hydrolysis PAK PAK Rac1_GTP->PAK WAVE_complex WAVE complex Rac1_GTP->WAVE_complex GAPs->Rac1_GDP promotes Actin Actin Cytoskeleton (Lamellipodia formation) PAK->Actin WAVE_complex->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility

Caption: Simplified RAC1 signaling pathway.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Adherence 2. Allow cells to adhere (24h) Cell_Seeding->Adherence Treatment 3. Treat with NSC23005 (Dose-response) Adherence->Treatment Incubation 4. Incubate (Time-course: 24, 48, 72h) Treatment->Incubation Assay 5. Perform Endpoint Assay Incubation->Assay Data_Analysis 6. Analyze Data Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing NSC23005 incubation time.

References

NSC23005 sodium stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of NSC23005 sodium in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of cyclin-dependent kinase inhibitor 2C (p18INK4C). By inhibiting p18INK4C, NSC23005 promotes the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn phosphorylate the retinoblastoma (Rb) protein. This leads to the release of E2F transcription factors, promoting cell cycle progression from G1 to S phase. This mechanism is particularly relevant for its described effect of promoting hematopoietic stem cell (HSC) expansion.

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

Q3: What is the expected stability of this compound in cell culture media?

The stability of this compound in cell culture media has not been extensively reported in publicly available literature. As a sulfonamide-containing compound, its stability can be influenced by several factors in the culture environment. Generally, sulfonamides are more stable in neutral to alkaline conditions and may be susceptible to degradation in acidic environments. The complex composition of cell culture media, including salts, amino acids, and vitamins, could potentially impact its stability. It is crucial for researchers to empirically determine the stability of NSC23005 in their specific cell culture system and experimental conditions.

Q4: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability of NSC23005, you can perform a time-course experiment where the compound is incubated in your cell culture medium at 37°C. Samples should be collected at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) and the concentration of the remaining NSC23005 should be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or lower-than-expected activity of NSC23005 in cell-based assays. Degradation of NSC23005 in cell culture medium. Perform a stability study of NSC23005 in your specific medium at 37°C. Consider reducing the incubation time or replenishing the compound during long-term experiments.
Precipitation of NSC23005 in the medium. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Visually inspect the medium for any signs of precipitation after adding the compound.
Adsorption to plasticware. Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound.
High variability between experimental replicates. Inconsistent compound concentration. Ensure complete solubilization of the stock solution and proper mixing when diluting into the cell culture medium. Prepare fresh dilutions for each experiment.
Cellular uptake and metabolism. The concentration of the compound in the medium may decrease over time due to cellular uptake and metabolism. Measure the compound's concentration in the supernatant at different time points.
Observed cytotoxicity at expected therapeutic concentrations. Off-target effects. Perform dose-response experiments to determine the optimal non-toxic working concentration for your specific cell line.
Solvent toxicity. Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent on cell viability.

Quantitative Data Summary

While specific quantitative stability data for NSC23005 in various cell culture media is not publicly available, the following table summarizes its general solubility.

Solvent Solubility
WaterSoluble
DMSOSoluble

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of NSC23005 in a specific cell culture medium.

1. Materials:

  • This compound
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
  • Sterile, low-protein-binding microcentrifuge tubes or plates
  • Analytical equipment (HPLC or LC-MS)

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
  • Spike the cell culture medium with NSC23005 to the final desired working concentration (e.g., 10 µM).
  • Aliquot the NSC23005-containing medium into sterile, low-protein-binding tubes or wells of a plate.
  • Incubate the samples at 37°C in a humidified incubator with 5% CO2.
  • Collect samples at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The time 0 sample represents 100% of the initial concentration.
  • Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
  • Analyze the concentration of NSC23005 in each sample using a validated HPLC or LC-MS method.
  • Calculate the percentage of NSC23005 remaining at each time point relative to the time 0 sample.

Visualizations

NSC23005_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 CDK4_6 CDK4/6 p18->CDK4_6 Rb Rb CDK4_6->Rb P CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F pRb p-Rb CellCycle G1-S Phase Progression E2F->CellCycle

Caption: NSC23005 signaling pathway.

Experimental_Workflow prep_stock Prepare NSC23005 Stock Solution spike_media Spike Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing NSC23005 stability.

Troubleshooting_Logic start Inconsistent/Low Activity check_stability Assess Stability in Media start->check_stability is_stable Stable? check_stability->is_stable check_precipitation Check for Precipitation is_stable->check_precipitation Yes unstable Replenish Compound/ Reduce Incubation Time is_stable->unstable No is_precipitated Precipitated? check_precipitation->is_precipitated check_concentration Verify Working Concentration is_precipitated->check_concentration No precipitated Optimize Solvent Conc. is_precipitated->precipitated Yes concentration_ok Consider Off-Target Effects/ Cellular Uptake check_concentration->concentration_ok

Caption: Troubleshooting logic for NSC23005 experiments.

dealing with NSC23005 sodium precipitation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NSC23005. Our aim is to help you overcome common experimental challenges, with a particular focus on preventing and resolving issues of sodium precipitation.

Troubleshooting Guide: NSC23005 Sodium Precipitation

Precipitation of NSC23005 in solution can be a frustrating issue. The following guide provides a step-by-step approach to troubleshoot and prevent this problem.

Problem: Precipitate observed in my NSC23005 stock solution or working solution.

Potential Cause Troubleshooting Steps
Improper Dissolution 1. Ensure Complete Initial Dissolution: Use fresh, high-quality solvents. For DMSO stocks, ensure the DMSO is anhydrous as moisture can reduce solubility.[1] 2. Sonication: After adding the solvent, use an ultrasonic bath to aid dissolution.[2] 3. Gentle Warming: Briefly warm the solution to 37°C to facilitate dissolving. Avoid excessive heat, which could degrade the compound.
Solvent Saturation 1. Check Concentration: Do not exceed the recommended maximum solubility for your chosen solvent (see solubility data table below). 2. Serial Dilutions: For working solutions, perform serial dilutions from a concentrated stock rather than dissolving a large amount of powder in a large volume of aqueous buffer.
Temperature Fluctuations 1. Storage: Store stock solutions and aliquots at the recommended temperature (-20°C or -80°C) to maintain stability and prevent precipitation upon cooling.[1][3] 2. Thawing: When thawing, warm the vial to room temperature and vortex gently to ensure any settled compound goes back into solution before use.
Buffer Incompatibility 1. pH and Ionic Strength: The solubility of NSC23005 can be influenced by the pH and ionic strength of your experimental buffer. If precipitation occurs upon dilution into your working buffer, consider preparing a fresh buffer or adjusting its pH. 2. Test Dilutions: Before a large-scale experiment, perform a small test dilution of your NSC23005 stock into the final experimental buffer to check for immediate precipitation.
Contamination 1. Use Sterile Technique: Use sterile pipette tips and tubes to prevent the introduction of contaminants that could act as nucleation sites for precipitation. 2. Filter Sterilization: For working solutions, consider filter sterilizing with a 0.22 µm filter after dilution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing NSC23005 stock solutions?

A1: The recommended solvents for preparing stock solutions of NSC23005 are DMSO and water.[1][4] It is soluble up to 100 mM in both solvents.[4] For DMSO, it is advised to use fresh, anhydrous DMSO as moisture can decrease solubility.[1]

Q2: How should I store my NSC23005 solid compound and stock solutions?

A2: The solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[1][3]

Q3: What is the mechanism of action of NSC23005?

A3: NSC23005 is an inhibitor of p18 (also known as p18INK4C).[2][3][4][5][6][7] By inhibiting p18, it activates cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn promotes the expansion of hematopoietic stem cells (HSCs).[2][3]

Q4: Can I use NSC23005 in vivo?

A4: Yes, in vivo use has been documented. For oral administration, a homogeneous suspension can be prepared in a vehicle such as CMC-Na (carboxymethylcellulose sodium).[1]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for NSC23005.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight 305.33 g/mol [1][2][8]
Molecular Formula C13H16NNaO4S[1][2][4][8]
Purity ≥98% or ≥99%[4][6]
Appearance Crystalline solid[2][6]

Table 2: Solubility Data

SolventConcentrationReference
Water up to 100 mM (approx. 30.5 mg/mL)[4]
61 mg/mL[1]
DMSO up to 100 mM (approx. 30.5 mg/mL)[4]
6.4 mg/mL (with sonication)[2]
61 mg/mL (199.78 mM)[1]
Ethanol 7 mg/mL[1]

Table 3: Biological Activity

ParameterValueReference
Target p18INK4C[2][3][4][5][6][7]
EC50/ED50 5.21 nM (for HSC expansion)[2][3][4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM NSC23005 Stock Solution in DMSO

  • Materials: this compound salt (powder), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure: a. Equilibrate the NSC23005 vial to room temperature before opening. b. Weigh out the desired amount of NSC23005 powder in a sterile microcentrifuge tube. For 1 mg of NSC23005, you will need approximately 327.5 µL of DMSO to make a 10 mM stock solution (based on a molecular weight of 305.33 g/mol ). c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the tube for 1-2 minutes to mix. e. Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[2] f. Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -80°C.[1][3]

Protocol 2: Cell-Based Assay for Hematopoietic Stem Cell (HSC) Expansion

  • Materials: HSCs, appropriate cell culture medium, 96-well plates, NSC23005 stock solution, incubator (37°C, 5% CO2).

  • Procedure: a. Seed HSCs in a 96-well plate at the desired density in the appropriate culture medium. b. Prepare a working solution of NSC23005 by diluting the stock solution in the cell culture medium. Perform serial dilutions to achieve the desired final concentrations for your experiment. c. Add the diluted NSC23005 to the wells containing the HSCs. Include a vehicle control (medium with the same concentration of DMSO as the highest NSC23005 concentration). d. Incubate the plate at 37°C in a 5% CO2 incubator for the desired experimental duration. e. Assess HSC expansion using an appropriate method, such as cell counting, flow cytometry for specific markers, or a colony-forming unit (CFU) assay.

Visualizations

NSC23005_Signaling_Pathway NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 inhibition CDK4_6 CDK4/6 p18->CDK4_6 inhibition Rb Rb CDK4_6->Rb phosphorylation E2F E2F Rb->E2F pRb pRb CellCycle Cell Cycle Progression E2F->CellCycle HSC_Expansion HSC Expansion CellCycle->HSC_Expansion

Caption: Signaling pathway of NSC23005 in promoting HSC expansion.

Troubleshooting_Workflow Start Precipitate Observed Check_Conc Is concentration below solubility limit? Start->Check_Conc Dissolution Review Dissolution Technique Check_Conc->Dissolution Yes Resolved Issue Resolved Check_Conc->Resolved No (Lower Conc.) Sonication Apply Sonication / Gentle Warming Dissolution->Sonication Storage_Handling Check Storage & Thawing Procedures Sonication->Storage_Handling Buffer_Compat Test Buffer Compatibility Storage_Handling->Buffer_Compat OK Storage_Handling->Resolved Not OK (Correct) Sterile_Tech Review Sterile Technique Buffer_Compat->Sterile_Tech OK Buffer_Compat->Resolved Not OK (Change Buffer) Sterile_Tech->Resolved

References

Technical Support Center: NSC23005 and Serum Interactions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC23005 in cell culture experiments, with a specific focus on the potential impact of serum on its activity.

FAQs: Understanding NSC23005 and Serum Effects

Q1: What is the primary mechanism of action for NSC23005?

NSC23005 is a small molecule inhibitor of cyclin-dependent kinase inhibitor 1C (p18INK4C), often referred to as p18.[1] Its primary role is to promote the expansion of hematopoietic stem cells (HSCs) by inhibiting p18, which in turn activates cyclin-dependent kinases 4 and 6 (CDK4/6). This compound has been shown to potently promote HSC expansion with an ED50 of 5.21 nM and does not appear to affect the proliferation of leukemia cells.

Q2: Does NSC23005 directly modulate sodium channel activity?

Currently, there is no scientific literature to suggest that NSC23005 directly interacts with or modulates the activity of sodium channels. Its known mechanism is centered on the inhibition of p18 in the cell cycle pathway. If you are observing effects related to ion channel activity in your experiments, it may be due to indirect, downstream effects of cell cycle modulation or other experimental variables.

Q3: How can serum affect the activity of a small molecule like NSC23005 in my cell culture experiments?

Serum is a complex mixture of proteins, growth factors, hormones, and other small molecules that can significantly influence the outcome of in vitro experiments.[2][3] The most common way serum interferes with the activity of a small molecule drug is through protein binding.

  • Protein Binding: Serum albumin is the most abundant protein in plasma and is known to bind a wide variety of small molecules.[4][5] This binding is reversible and can sequester the compound, reducing its free concentration in the culture medium and therefore limiting its availability to the cells.[6] A study using microscale thermophoresis demonstrated a 400-fold reduction in the affinity of a small molecule inhibitor for its target kinase when measured in human serum compared to buffer, highlighting the significant impact of serum protein binding.[6]

  • Metabolism: Serum can contain enzymes that may metabolize the compound, altering its structure and activity.

  • Nutrient Effects: The presence of various nutrients and growth factors in serum can alter the metabolic state of the cells, which may indirectly influence their response to a compound.[2][3]

Q4: I am not seeing the expected effect of NSC23005 when using serum-containing media. What could be the cause?

If NSC23005 is not exhibiting its expected activity in the presence of serum, the most likely cause is its binding to serum proteins, primarily albumin. This would lower the effective concentration of the compound that is available to interact with the cells. You may need to increase the concentration of NSC23005 to compensate for this sequestration. It is also possible that other components in the serum are interfering with the specific assay you are using.

Troubleshooting Guide: Investigating the Impact of Serum on NSC23005 Activity

This guide provides a step-by-step approach to troubleshoot experiments where the presence of serum appears to alter the effects of NSC23005.

Problem Potential Cause Recommended Action
Reduced or no activity of NSC23005 in serum-containing medium compared to serum-free medium. Serum Protein Binding: NSC23005 is likely binding to proteins (e.g., albumin) in the serum, reducing its bioavailable concentration.1. Increase NSC23005 Concentration: Perform a dose-response curve in both serum-free and serum-containing media to determine the shift in EC50. You may need to use a higher concentration of NSC23005 in the presence of serum to achieve the desired biological effect. 2. Reduce Serum Concentration: If your cell type allows, try reducing the percentage of serum in your culture medium (e.g., from 10% to 5% or 2%). 3. Use Serum-Free Medium: If possible for your experimental setup and cell line, switch to a serum-free medium.
Inconsistent results between different batches of serum. Batch-to-Batch Variability: Serum composition can vary significantly between different lots, leading to a lack of reproducibility.1. Test and Reserve a Single Lot: Test several lots of serum and select one that gives consistent results. Purchase a large quantity of this specific lot to use for the duration of your experiments. 2. Use Defined Serum Replacements: Consider using commercially available serum replacements that have a more defined composition.
Precipitation of NSC23005 when added to serum-containing medium. Solubility Issues: The interaction with serum components may reduce the solubility of the compound.1. Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid precipitation.[7] 2. Pre-warm Media: Add the compound to pre-warmed (37°C) media.[7] 3. Serial Dilution in Media: Prepare a concentrated stock of NSC23005 in an appropriate solvent and then perform serial dilutions in the culture medium rather than adding a small volume of highly concentrated stock directly.[7]

Experimental Protocols

Protocol 1: Determining the Impact of Serum on NSC23005 Efficacy

This protocol allows for the quantitative comparison of NSC23005 activity in the presence and absence of serum.

  • Cell Seeding: Plate your target cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Media Preparation:

    • Serum-Free (SF) Medium: Prepare your basal cell culture medium without any serum.

    • Serum-Containing (SC) Medium: Prepare your complete medium containing the desired concentration of serum (e.g., 10% FBS).

  • Compound Dilution:

    • Prepare a 2X concentrated serial dilution of NSC23005 in both SF and SC media. For example, if your final desired concentrations range from 1 nM to 1 µM, your 2X stocks will range from 2 nM to 2 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells for both SF and SC conditions.

  • Treatment:

    • Carefully remove the existing media from the cells.

    • Add an equal volume of the 2X NSC23005 dilutions or vehicle controls to the corresponding wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen assay to measure the biological effect of NSC23005 (e.g., cell proliferation assay, cell cycle analysis).

  • Data Analysis:

    • Normalize the data to the vehicle control for both SF and SC conditions.

    • Plot the dose-response curves for both conditions and calculate the EC50 values.

    • A rightward shift in the dose-response curve and a higher EC50 value in the SC medium would indicate that serum is reducing the apparent potency of NSC23005.

Protocol 2: Assessing NSC23005 Stability in Culture Media

This protocol helps determine if NSC23005 is degrading in your culture medium over time.

  • Media Preparation: Prepare your complete cell culture medium (with or without serum, depending on your experimental conditions).

  • Compound Addition: Add NSC23005 to the medium at the highest concentration you plan to use in your experiments. Also, prepare a vehicle control medium.

  • Incubation: Incubate the media under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the medium.

  • Analytical Method: Analyze the concentration of intact NSC23005 in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of NSC23005 as a function of time. A decrease in concentration over time would indicate instability in the culture medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cells Seed Cells treat Treat Cells cells->treat media_sf Prepare Serum-Free (SF) Medium dilute_sf Serial Dilute NSC23005 in SF Medium media_sf->dilute_sf media_sc Prepare Serum-Containing (SC) Medium dilute_sc Serial Dilute NSC23005 in SC Medium media_sc->dilute_sc dilute_sf->treat dilute_sc->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay analyze Analyze Data & Compare EC50 assay->analyze signaling_pathway NSC23005 NSC23005 p18 p18 (INK4C) NSC23005->p18 inhibits CDK4_6 CDK4/6 p18->CDK4_6 inhibits Rb pRb CDK4_6->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits G1_S G1/S Phase Progression E2F->G1_S promotes

References

controlling for NSC23005 sodium degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC23005. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NSC23005 in their experiments by providing comprehensive troubleshooting guides and frequently asked questions regarding its stability and handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing NSC23005 powder?

A1: The solid form of NSC23005 sodium salt should be stored in a desiccated environment at room temperature. Proper desiccation is crucial to prevent moisture absorption, which can compromise the compound's integrity.

Q2: How should I prepare and store stock solutions of NSC23005?

A2: NSC23005 is soluble in both water and DMSO. For stock solutions, it is recommended to prepare them at a concentration of up to 100 mM. To maintain stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q3: Can I store my NSC23005 stock solution at 4°C?

A3: It is not recommended to store NSC23005 stock solutions at 4°C for extended periods. For optimal stability, freezing the stock solutions at -20°C or -80°C is the best practice.

Q4: My NSC23005 solution appears to have precipitated after thawing. What should I do?

A4: If you observe precipitation upon thawing, gently warm the vial to 37°C and vortex briefly to redissolve the compound completely before use. Ensure the solution is clear before adding it to your experimental system.

Q5: Is NSC23005 sensitive to light?

A5: Like many small molecules, prolonged exposure to light, especially UV light, can potentially lead to photodegradation. It is advisable to store NSC23005 powder and solutions in light-protected vials (e.g., amber vials) and to minimize exposure to direct light during handling and experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of NSC23005 in stock solution. - Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and are not subjected to repeated freeze-thaw cycles. - Prepare fresh stock solutions if degradation is suspected. - Perform a stability check of your stock solution using a suitable analytical method like HPLC.
Degradation in experimental media. - The stability of NSC23005 can be influenced by the pH of the cell culture medium or buffer. Sulfonamide-containing compounds can be susceptible to hydrolysis under acidic or alkaline conditions. - Consider performing a time-course experiment to assess the stability of NSC23005 in your specific experimental medium.
Precipitation of the compound in the stock solution or experimental setup. Poor solubility or exceeding the solubility limit. - Ensure the concentration of NSC23005 does not exceed its solubility limit in the chosen solvent or medium. - If using aqueous buffers, ensure the pH is compatible with the compound's solubility. - For in vitro assays, the presence of serum proteins can sometimes affect compound solubility.
Discoloration of the NSC23005 solution. Oxidation or degradation. - Discoloration may indicate chemical degradation. Do not use discolored solutions. - Protect solutions from excessive light and air exposure. Consider using de-gassed solvents for solution preparation if oxidation is a concern.

Quantitative Stability Data

Due to the limited availability of specific public data on the forced degradation of NSC23005, the following table provides an illustrative example of the kind of stability data that could be generated. This data is based on the general behavior of sulfonamide-containing compounds and should not be considered as experimentally verified for NSC23005.

Condition Parameter Value Notes
pH Stability Half-life (t½) at 37°C, pH 4.0~48 hoursSulfonamides can undergo acid-catalyzed hydrolysis.
Half-life (t½) at 37°C, pH 7.4> 7 daysGenerally more stable at neutral pH.
Half-life (t½) at 37°C, pH 9.0~72 hoursBase-catalyzed hydrolysis can also occur.
Thermal Stability Degradation after 24h at 60°C< 5%In solid form, protected from moisture.
Photostability Degradation after 24h UV light exposure~10-15%Photodegradation is a potential pathway for sulfonamides.

Experimental Protocols

Protocol for Assessing the Stability of NSC23005 in Solution using HPLC

This protocol provides a general framework for determining the stability of NSC23005 in a given solvent or buffer system.

1. Materials:

  • This compound salt
  • High-purity solvent (e.g., DMSO, water, or experimental buffer)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
  • Temperature-controlled incubator or water bath
  • Light-protected vials

2. Procedure:

  • Preparation of NSC23005 Stock Solution: Prepare a 10 mM stock solution of NSC23005 in the desired solvent.
  • Preparation of Stability Samples: Dilute the stock solution to a final concentration of 100 µM in the test buffer (e.g., PBS at pH 7.4) in triplicate.
  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial concentration and purity.
  • Incubation: Store the remaining samples under the desired stress conditions (e.g., 37°C for thermal stability, or exposure to a calibrated light source for photostability).
  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample and analyze by HPLC.
  • Data Analysis:
  • Calculate the percentage of NSC23005 remaining at each time point relative to the T=0 sample.
  • Monitor the appearance of any new peaks in the chromatogram, which may indicate degradation products.
  • Plot the percentage of remaining NSC23005 against time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution prep_samples Dilute to 100 µM in Test Buffer prep_stock->prep_samples t0_analysis T=0 HPLC Analysis prep_samples->t0_analysis incubation Incubate under Stress Conditions t0_analysis->incubation tp_analysis Time-Point HPLC Analysis incubation->tp_analysis (e.g., 2, 4, 8, 24h) data_analysis Data Analysis and Degradation Kinetics tp_analysis->data_analysis

Caption: Experimental workflow for assessing NSC23005 stability.

signaling_pathway NSC23005 NSC23005 p18 p18INK4c NSC23005->p18 inhibits CDK4_6 CDK4/6 p18->CDK4_6 inhibits Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F sequesters CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle promotes

Caption: Simplified signaling pathway of NSC23005 action.

Technical Support Center: NSC23005 Sodium Purity and Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the purity and quality of NSC23005 sodium.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: The expected purity of this compound is typically high, often ≥99%. Certificates of analysis from suppliers may specify the purity, with some batches demonstrating purity levels of 99.95% as determined by High-Performance Liquid Chromatography (HPLC)[1][2].

Q2: What are the recommended analytical methods for assessing the purity of this compound?

A2: The most common analytical methods for determining the purity and confirming the identity of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation[1].

Q3: How should I store this compound to ensure its stability?

A3: To ensure stability, this compound should be stored in a desiccated environment at room temperature[2]. Proper storage is crucial to prevent degradation and maintain the integrity of the compound.

Q4: What are the known solvents for this compound?

A4: this compound is soluble in water and Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mM in both solvents[2].

Q5: What is the mechanism of action of NSC23005?

A5: NSC23005 is known to be an inhibitor of p18INK4c, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. By inhibiting p18INK4c, NSC23005 can promote the expansion of hematopoietic stem cells.

Troubleshooting Guide

Issue Possible Cause Recommended Action
HPLC: Broad or Tailing Peaks 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the concentration of the sample being injected.
HPLC: Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase and flush the system. 2. Run blank injections between samples to clean the injection port and needle.
NMR: Poor Resolution 1. Inhomogeneous magnetic field. 2. High sample concentration leading to viscosity issues.1. Shim the magnet according to the spectrometer's standard procedure. 2. Prepare a more dilute sample.
NMR: Presence of Water Peak 1. Use of non-deuterated solvent. 2. Moisture in the sample or NMR tube.1. Ensure the use of high-purity deuterated solvent (e.g., D₂O or DMSO-d₆). 2. Dry the sample and NMR tube thoroughly before preparing the solution.
Inconsistent Experimental Results Potential degradation of this compound.1. Re-evaluate the storage conditions of the compound. 2. Perform a fresh purity analysis (HPLC) to check for degradation products. 3. If degradation is suspected, obtain a new batch of the compound.

Quantitative Data Summary

The following table summarizes the key quality attributes of this compound based on available data.

Parameter Specification Analytical Method Reference
Purity ≥99%HPLC
Purity (Batch Specific) 99.95%HPLC
Identity Consistent with StructureNMR
Molecular Formula C₁₃H₁₆NNaO₄S-
Molecular Weight 305.33 g/mol -
Solubility Up to 100 mM in Water and DMSO-

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • Formic acid (or other suitable buffer component)
  • Volumetric flasks and pipettes
  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A common starting gradient could be 10-90% acetonitrile over 20 minutes.
  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: Determined by UV-Vis scan (a common starting point for aromatic compounds is 254 nm).
  • Column Temperature: 25 °C
  • Analysis: Inject the standard solutions and the sample solution. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for confirming the chemical structure of this compound.

1. Materials and Reagents:

  • This compound sample
  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
  • NMR Acquisition:
  • Acquire a ¹H NMR spectrum.
  • Acquire a ¹³C NMR spectrum if further structural confirmation is needed.
  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the expected structure of NSC23005.

Visualizations

Signaling Pathway of NSC23005 as a p18INK4c Inhibitor

NSC23005_Pathway cluster_G1_Phase G1 Phase of Cell Cycle CDK4_6 CDK4/6 pRB pRB CDK4_6->pRB phosphorylates CyclinD Cyclin D E2F E2F pRB->E2F inhibits Progression Cell Cycle Progression E2F->Progression promotes p18 p18INK4c p18->CDK4_6 inhibits NSC23005 NSC23005 NSC23005->p18

Caption: NSC23005 inhibits p18INK4c, promoting cell cycle progression.

Experimental Workflow for Purity and Quality Assessment

QC_Workflow start Receive this compound visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Test (Water, DMSO) visual->solubility hplc HPLC Analysis (Purity) solubility->hplc nmr NMR Analysis (Identity) solubility->nmr decision Meets Specifications? hplc->decision nmr->decision pass Pass Quality Control fail Fail Quality Control (Quarantine/Reject) decision->pass Yes decision->fail No

Caption: Workflow for assessing the quality of this compound.

References

troubleshooting variability in NSC23005 sodium experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that NSC23005 is not a sodium channel blocker but rather a specific inhibitor of p18INK4C, a protein involved in cell cycle regulation. Its primary application in research is to promote the expansion of hematopoietic stem cells (HSCs). This technical support center, therefore, addresses troubleshooting and frequently asked questions in the context of HSC expansion experiments.

Technical Support Center

Welcome to the technical support center for NSC23005. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving NSC23005 for hematopoietic stem cell expansion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NSC23005?

A1: NSC23005 is a small molecule inhibitor of p18INK4C (also known as INK4C or CDKN2C).[1][2][3] By inhibiting p18INK4C, NSC23005 promotes the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), which in turn facilitates the self-renewal and expansion of hematopoietic stem cells (HSCs).[1][2]

Q2: What is the recommended solvent and storage condition for NSC23005?

A2: NSC23005 sodium is soluble in water and DMSO up to 100 mM.[4] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from moisture.[1]

Q3: At what concentration should I use NSC23005 in my HSC expansion experiments?

A3: The reported effective concentration (ED50) of NSC23005 for promoting HSC expansion is 5.21 nM.[1][2][4][5][6] However, the optimal concentration may vary depending on the specific cell type (murine vs. human HSCs) and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: Does NSC23005 have any effect on leukemia cells or general cell cytotoxicity?

A4: Studies have shown that NSC23005 does not promote the proliferation of leukemia cells and exhibits no significant cytotoxicity towards 32D cells or HSCs.[2][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in HSC expansion rates between replicates. Inconsistent cell seeding density.Ensure a uniform and accurate cell count for seeding each well or flask. Use a calibrated automated cell counter if possible.
Variability in NSC23005 concentration.Prepare a fresh stock solution of NSC23005 and perform accurate serial dilutions. Verify the final concentration.
Heterogeneity of the starting HSC population.Use a consistent and well-defined method for HSC isolation and purification to ensure a homogenous starting population.
Low or no observed effect of NSC23005 on HSC expansion. Degraded NSC23005 compound.Ensure proper storage of the NSC23005 stock solution. Prepare fresh dilutions for each experiment.
Suboptimal culture conditions.Optimize cytokine concentrations, media composition, and incubation time for your specific HSC type.
Inaccurate cell viability assessment.Use a reliable method for assessing cell viability, such as trypan blue exclusion or a fluorescence-based assay, to ensure the observed cell numbers are accurate.
Inconsistent results across different experiments. Passage number of HSCs.Use HSCs within a consistent and low passage number range, as prolonged culture can affect their self-renewal capacity.
Batch-to-batch variation of reagents.Record the lot numbers of all reagents used, including media, cytokines, and NSC23005. Test new batches of critical reagents before use in large-scale experiments.
Environmental fluctuations.Maintain consistent incubator conditions (temperature, CO2, humidity). Avoid frequent opening of the incubator door.

Quantitative Data Summary

Parameter Value Reference
ED50 for HSC Expansion 5.21 nM[1][2][4][5][6]
Molecular Weight 305.33 g/mol [3][4]
Formula C13H16NNaO4S[3][4]
Solubility in Water Up to 100 mM[4]
Solubility in DMSO Up to 100 mM[4]

Experimental Protocols

Key Experiment: In Vitro Expansion of Hematopoietic Stem Cells

Objective: To assess the effect of NSC23005 on the expansion of hematopoietic stem cells.

Materials:

  • Isolated hematopoietic stem cells (e.g., c-Kit enriched bone marrow cells)

  • Stem cell culture medium supplemented with appropriate cytokines

  • This compound salt

  • DMSO (for stock solution preparation)

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

  • Flow cytometer

  • Antibodies for HSC surface markers (e.g., for AnnexinV and DAPI staining)

Protocol:

  • Prepare NSC23005 Stock Solution: Dissolve this compound salt in DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Cell Seeding: Plate the isolated HSCs in a suitable culture plate at a predetermined density.

  • Treatment: Prepare working solutions of NSC23005 by diluting the stock solution in the culture medium to the desired final concentrations. Add the NSC23005-containing medium or a vehicle control (medium with the same concentration of DMSO) to the cells.

  • Incubation: Culture the cells for a specified period (e.g., 5 days), replenishing the medium and NSC23005 as needed.

  • Cell Counting and Viability: At the end of the culture period, harvest the cells and perform a cell count and viability assessment.

  • Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against specific HSC surface markers to quantify the population of expanded HSCs. Apoptosis can be measured using AnnexinV and DAPI staining.[1]

  • Data Analysis: Compare the number and percentage of HSCs in the NSC23005-treated groups to the vehicle control group.

Visualizations

NSC23005_Signaling_Pathway NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 CDK46 CDK4/6 p18->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F CellCycle Cell Cycle Progression (HSC Self-Renewal) E2F->CellCycle

Caption: Signaling pathway of NSC23005 in promoting HSC self-renewal.

Experimental_Workflow Start Isolate Hematopoietic Stem Cells (HSCs) Seed Seed HSCs in Culture Plates Start->Seed Treat Treat with NSC23005 (or Vehicle Control) Seed->Treat Incubate Incubate for Defined Period Treat->Incubate Harvest Harvest and Count Viable Cells Incubate->Harvest Analyze Analyze HSC Population by Flow Cytometry Harvest->Analyze Result Compare Expansion Rates Analyze->Result

Caption: General experimental workflow for assessing HSC expansion with NSC23005.

References

Validation & Comparative

Validating p18 Inhibitory Activity: A Comparative Guide to NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC23005 sodium, a potent small molecule inhibitor of p18INK4C, with other investigational p18 inhibitors. The focus is on the validation of its inhibitory activity, primarily through its efficacy in promoting the ex vivo expansion of hematopoietic stem cells (HSCs). Experimental data is presented to offer an objective performance comparison, alongside detailed methodologies for key validation assays.

Performance Comparison of p18 Inhibitors

This compound, also identified in literature as compound 40, has demonstrated significant potency in the expansion of HSCs. Its efficacy, along with other p18 small molecule inhibitors (p18SMIs), is summarized below.

InhibitorChemical Name/AliasED50 (nM) for HSC ExpansionKey Findings
This compound Compound 405.21Potently promotes the expansion of both murine and human HSCs. It has been shown to selectively promote HSC division by inhibiting p18 and subsequently activating CDK4/6.[1]
XIE18-6 Not Available>1000A lead compound from which this compound was developed. It shows significantly lower potency in promoting HSC expansion compared to its optimized analogue.

Dose-Response of p18 Inhibitors on Human HSC Proliferation

The proliferative effect of various p18SMIs on human cord blood CD34+ cells after 7 days of ex vivo culture reveals the superior efficacy of this compound (compound 40).

Concentration (nM)This compound (Compound 40) (% of control)XIE18-6 (% of control)
10~150~100
100~250~110
1000~180~120

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay

This assay evaluates the ability of p18 inhibitors to promote the proliferation of HSCs in culture.

Materials:

  • Human umbilical cord blood (UCB) or bone marrow (BM) mononuclear cells (MNCs)

  • CD34 MicroBead Kit for magnetic-activated cell sorting (MACS)

  • StemSpan™ SFEM II or similar serum-free expansion medium

  • Cytokine cocktail (e.g., SCF, TPO, FLT3-L)

  • This compound and other p18 inhibitors

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Isolate CD34+ HSCs from UCB or BM MNCs using MACS technology according to the manufacturer's instructions.

  • Resuspend the purified CD34+ cells in the serum-free expansion medium supplemented with the cytokine cocktail.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Add the p18 inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • At the end of the culture period, harvest the cells and determine the total nucleated cell count and the number of CD34+ cells using a hemocytometer and flow cytometry, respectively.

  • Calculate the fold expansion of total cells and CD34+ cells relative to the initial cell number.

Colony-Forming Unit (CFU) Assay

This assay assesses the functional capacity of expanded HSCs to differentiate into various hematopoietic lineages.

Materials:

  • Expanded HSCs from the ex vivo expansion assay

  • MethoCult™ medium or similar methylcellulose-based semi-solid medium containing cytokines

  • 35 mm culture dishes

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Harvest and count the cells from the HSC expansion culture.

  • Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).

  • Add an appropriate number of cells (e.g., 500-1000 cells) to the MethoCult™ medium and vortex thoroughly.

  • Dispense the cell-MethoCult™ mixture into 35 mm culture dishes using a syringe with a blunt-end needle.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-16 days.

  • After incubation, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.

Flow Cytometry for HSC Phenotyping

This method is used to identify and quantify HSC populations based on the expression of specific cell surface markers.

Materials:

  • Expanded cells or primary HSCs

  • Phosphate-buffered saline (PBS) with 2% FBS (FACS buffer)

  • Fluorochrome-conjugated antibodies against human CD34 and CD49f

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Add the anti-CD34 and anti-CD49f antibodies to the cell suspension.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the final cell pellet in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data to determine the percentage and absolute number of CD34+CD49f+ cells.

In Vitro CDK4/6 Kinase Assay

This biochemical assay directly measures the effect of p18 inhibition on the activity of its downstream targets, CDK4 and CDK6.

Materials:

  • Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D1 complexes

  • Recombinant p18INK4C protein

  • Recombinant Retinoblastoma (Rb) protein (substrate)

  • This compound

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit or similar

  • Luminometer

Procedure:

  • In a 96-well plate, pre-incubate the recombinant CDK4/6-Cyclin D complex with recombinant p18 protein in the kinase assay buffer.

  • Add this compound at various concentrations to the wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding the Rb substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of CDK4/6 inhibition by this compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its validation.

p18_signaling_pathway cluster_G1_Phase G1 Phase of Cell Cycle cluster_Inhibitor Inhibitor Action p18 p18INK4C CDK4_6 CDK4/6 p18->CDK4_6 Inhibition Rb Rb CDK4_6->Rb Phosphorylation CyclinD Cyclin D CyclinD->CDK4_6 Activation E2F E2F Rb->E2F Inhibition S_Phase S Phase Entry (Cell Proliferation) E2F->S_Phase Transcription of S-phase genes NSC23005 This compound NSC23005->p18 Inhibition

Caption: The p18-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_workflow Experimental Workflow for Validating p18 Inhibitory Activity cluster_assays HSC_Isolation 1. Isolate CD34+ HSCs (MACS) Ex_Vivo_Expansion 2. Ex Vivo Expansion with p18 Inhibitors HSC_Isolation->Ex_Vivo_Expansion Functional_Assays 3. Functional Assays Ex_Vivo_Expansion->Functional_Assays Biochemical_Assay 4. Biochemical Validation Functional_Assays->Biochemical_Assay CFU_Assay CFU Assay Functional_Assays->CFU_Assay Flow_Cytometry Flow Cytometry Functional_Assays->Flow_Cytometry CDK4_6_Assay CDK4/6 Kinase Assay Biochemical_Assay->CDK4_6_Assay

References

A Comparative Guide to NSC23005 Sodium and Other p18 Inhibitors for Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NSC23005 sodium, a potent small molecule inhibitor of p18INK4C, with other related compounds for the ex vivo expansion of hematopoietic stem cells (HSCs). The information presented is based on preclinical data and is intended to assist researchers in selecting appropriate compounds for their studies.

Introduction to p18INK4C Inhibition

The cyclin-dependent kinase inhibitor p18INK4C (also known as CDKN2C) is a key negative regulator of hematopoietic stem cell (HSC) self-renewal. By inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), p18INK4C restricts the proliferation of HSCs. Small molecule inhibitors that block the function of p18INK4C can, therefore, promote the expansion of HSCs outside the body (ex vivo), a process critical for various therapeutic applications, including bone marrow transplantation.

This compound has emerged as a highly potent p18INK4C inhibitor. This guide compares its efficacy with a lead compound, XIE18-6, and other analogs, providing valuable insights into their structure-activity relationships.

Performance Comparison of p18 Inhibitors

The following tables summarize the in vitro efficacy of this compound and its analogs in promoting the expansion of murine hematopoietic stem cells. The data is extracted from a key study by Xie et al. (2015) that led to the discovery of these compounds.[1][2]

Table 1: In Vitro Efficacy of this compound and Analogs in Murine HSC Expansion

CompoundChemical StructureED50 (nM) for HSC ExpansionMaximum Fold Expansion of LSK cells
NSC23005 (Compound 40) (Structure available in original publication)5.21 ~18
XIE18-6 (Lead Compound)(Structure available in original publication)>1000~8
Analog 34(Structure available in original publication)28.3~15
Analog 38(Structure available in original publication)15.7~16
Analog 39(Structure available in original publication)8.9~17

LSK cells (Lin-Sca-1+c-Kit+) are a population of cells enriched for hematopoietic stem and progenitor cells.

Table 2: Cytotoxicity Profile of Selected p18 Inhibitors

CompoundCell LineIC50 (µM)
NSC23005 (Compound 40)32D (murine myeloid progenitor)>50
NSC23005 (Compound 40)K562 (human leukemia)>50
XIE18-632D>50
XIE18-6K562>50

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of inhibitor discovery, the following diagrams illustrate the p18 signaling pathway and a typical experimental workflow.

p18_signaling_pathway p18 p18 INK4C CDK4_6 CDK4/6 p18->CDK4_6 Inhibits Rb Rb CDK4_6->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Promotes NSC23005 NSC23005 NSC23005->p18 Inhibits

Caption: p18INK4C Signaling Pathway and Inhibition by NSC23005.

experimental_workflow cluster_0 Inhibitor Discovery & Optimization cluster_1 In Vitro Validation cluster_2 In Vivo Evaluation VirtualScreening In Silico Virtual Screening LeadID Lead Compound Identification (XIE18-6) VirtualScreening->LeadID SAR Structure-Activity Relationship (SAR) Studies LeadID->SAR Synthesis Synthesis of Analogs SAR->Synthesis HSC_Expansion Hematopoietic Stem Cell Expansion Assay Synthesis->HSC_Expansion Cytotoxicity Cytotoxicity Assay HSC_Expansion->Cytotoxicity TargetBinding Target Binding Assay (p18-CDK6 Interaction) Cytotoxicity->TargetBinding Transplantation HSC Transplantation in Mice TargetBinding->Transplantation Engraftment Analysis of Engraftment and Repopulation Transplantation->Engraftment

Caption: Experimental Workflow for p18 Inhibitor Development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments based on the work of Xie et al. (2015).[1][2]

Murine Hematopoietic Stem Cell (HSC) Ex Vivo Expansion Assay
  • Cell Isolation:

    • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

    • Enrich for c-Kit+ cells using magnetic-activated cell sorting (MACS) with anti-CD117 microbeads.

    • Further purify the Lineage-Sca-1+c-Kit+ (LSK) population by fluorescence-activated cell sorting (FACS).

  • Cell Culture:

    • Plate the purified LSK cells in 96-well plates at a density of 1 x 104 cells/well.

    • Culture the cells in serum-free medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail (e.g., 10 ng/mL mSCF, 20 ng/mL mTPO, and 20 ng/mL mFlt3-L).

    • Add the p18 inhibitors (this compound, XIE18-6, or analogs) at various concentrations. A DMSO control should be included.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

  • Analysis:

    • After 7 days, harvest the cells and count the total number of viable cells using a hemocytometer and trypan blue exclusion.

    • Analyze the cell surface markers of the expanded cells by flow cytometry using antibodies against Lineage markers, Sca-1, and c-Kit to determine the fold expansion of the LSK population.

    • Calculate the ED50 value for each compound based on the dose-response curve of LSK cell expansion.

Cytotoxicity Assay
  • Cell Lines:

    • Use a murine myeloid progenitor cell line (e.g., 32D) and a human leukemia cell line (e.g., K562) to assess cytotoxicity.

  • Assay Procedure:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 103 cells/well).

    • Treat the cells with a serial dilution of the p18 inhibitors for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

p18-CDK6 Interaction Assay (Co-immunoprecipitation)
  • Cell Lysate Preparation:

    • Transfect a suitable cell line (e.g., HEK293T) with expression vectors for FLAG-tagged p18 and HA-tagged CDK6.

    • Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-FLAG antibody conjugated to agarose (B213101) beads to immunoprecipitate FLAG-p18.

    • Wash the beads several times to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-CDK6.

    • The presence of an HA-CDK6 band in the FLAG-p18 immunoprecipitate indicates an interaction between the two proteins. The effect of the inhibitors on this interaction can be assessed by pre-incubating the cell lysates with the compounds before immunoprecipitation.

Conclusion

This compound is a highly potent p18INK4C inhibitor that significantly promotes the ex vivo expansion of hematopoietic stem cells with an ED50 in the low nanomolar range.[1][2] Structure-activity relationship studies have shown that specific chemical modifications, as seen in NSC23005, can dramatically enhance the efficacy compared to the initial lead compound, XIE18-6. Importantly, NSC23005 exhibits a favorable safety profile with low cytotoxicity against both normal hematopoietic progenitors and leukemia cell lines. The provided experimental protocols offer a framework for researchers to further investigate the potential of NSC23005 and other p18 inhibitors in the field of regenerative medicine and HSC-based therapies.

References

A Comparative Analysis of NSC23005 Sodium and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NSC23005 sodium, a novel p18INK4c inhibitor, and a selection of other well-characterized cyclin-dependent kinase (CDK) inhibitors. The information presented is intended to assist researchers in understanding the distinct mechanisms and potential applications of these compounds in cancer research and drug development.

Executive Summary

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While many therapeutic strategies have focused on the direct inhibition of CDKs, this compound represents an alternative approach by targeting an upstream regulator, p18INK4c. This guide will compare the mechanism of action, target selectivity, and effects on cell cycle progression of this compound with direct CDK inhibitors, including the CDK4/6 specific inhibitors Palbociclib, Ribociclib, and Abemaciclib, as well as the broader spectrum inhibitors Flavopiridol and Roscovitine (B1683857).

Data Presentation

The following tables summarize the key characteristics and reported potency of this compound and other selected CDK inhibitors. It is important to note that the IC50 and ED50 values presented are from various sources and may not be directly comparable due to differences in experimental conditions.

Table 1: Mechanism of Action and Primary Targets

InhibitorMechanism of ActionPrimary Cellular Target(s)
This compound Indirect CDK4/6 activatorp18INK4c
Palbociclib Direct CDK inhibitorCDK4, CDK6
Ribociclib Direct CDK inhibitorCDK4, CDK6
Abemaciclib Direct CDK inhibitorCDK4, CDK6 (also inhibits other kinases at higher concentrations)
Flavopiridol Direct CDK inhibitorCDK1, CDK2, CDK4, CDK6, CDK7, CDK9
Roscovitine Direct CDK inhibitorCDK1, CDK2, CDK5, CDK7, CDK9

Table 2: Reported Potency of CDK Inhibitors

InhibitorAssay TypeTargetReported IC50/ED50Citation
This compound Hematopoietic Stem Cell Expansionp18INK4cED50: 5.21 nM
Palbociclib Kinase AssayCDK4/cyclin D1IC50: 11 nM[1]
Kinase AssayCDK6/cyclin D2IC50: 16 nM[1]
Ribociclib Kinase AssayCDK4/cyclin D1IC50: 10 nM[2][3]
Kinase AssayCDK6/cyclin D3IC50: 39 nM[2][3]
Abemaciclib Kinase AssayCDK4/cyclin D1IC50: 2 nM[3]
Kinase AssayCDK6/cyclin D3IC50: 10 nM[3]
Flavopiridol Kinase AssayCDK1, CDK2, CDK4, CDK6, CDK9IC50: 20-100 nM[4]
Kinase AssayCDK7IC50: 875 nM[4]
Roscovitine Kinase Assaycdc2/cyclin BIC50: 0.65 µM[5]
Kinase Assaycdk2/cyclin AIC50: 0.7 µM[5]
Kinase Assaycdk5/p35IC50: 0.16 µM[5]

Table 3: Effects on Cell Cycle Progression

InhibitorPrimary Effect on Cell CycleCitation
This compound Promotes G1/S transition in hematopoietic stem cells
Palbociclib G1 arrest[6][7][8]
Ribociclib G0/G1 arrest[9][10]
Abemaciclib G1 arrest[11][12][13][14]
Flavopiridol G1 and G2 arrest[15][16][17][18][19]
Roscovitine G1 and G2/M arrest[20][21][22][23][24]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 This compound - Indirect CDK4/6 Activation NSC23005 NSC23005 sodium p18 p18 (INK4c) NSC23005->p18 inhibits CDK46 CDK4/6 p18->CDK46 inhibits CDK46_CyclinD Active CDK4/6- Cyclin D Complex CDK46->CDK46_CyclinD binds CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F CellCycle G1 to S Phase Progression E2F->CellCycle activates transcription

Caption: Signaling pathway of this compound.

cluster_1 Direct CDK Inhibitors - Mechanism of Action DirectInhibitor Direct CDK Inhibitors (Palbociclib, Ribociclib, Abemaciclib, etc.) CDK46_CyclinD Active CDK4/6- Cyclin D Complex DirectInhibitor->CDK46_CyclinD inhibits Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F CellCycle G1 to S Phase Progression E2F->CellCycle activates transcription

Caption: General signaling pathway for direct CDK inhibitors.

cluster_2 Experimental Workflow: Cell Viability (MTT) Assay A Seed cells in 96-well plate B Treat with CDK inhibitor A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G

Caption: Workflow for a typical MTT cell viability assay.

cluster_3 Experimental Workflow: Cell Cycle Analysis (Flow Cytometry) A Seed and treat cells with inhibitor B Harvest and fix cells A->B C Stain with Propidium Iodide (PI) B->C D Acquire data on flow cytometer C->D E Analyze DNA content to determine cell cycle phases D->E

Caption: Workflow for cell cycle analysis by flow cytometry.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • CDK inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of the CDK inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific CDK.

Materials:

  • Purified recombinant CDK/cyclin complexes

  • Kinase reaction buffer

  • Substrate (e.g., a peptide containing a CDK phosphorylation site)

  • ATP (radiolabeled or for use with a detection kit)

  • CDK inhibitor

  • Detection reagents (e.g., for luminescence-based or fluorescence-based readout)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at a specified temperature for a set period.

  • Stop Reaction: Stop the reaction using a stop solution (e.g., EDTA).

  • Detection: Add detection reagents according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cell line of interest

  • Complete culture medium

  • CDK inhibitor

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat them with the CDK inhibitor for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data on the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a distinct approach to modulating CDK4/6 activity by targeting the endogenous inhibitor p18INK4c. This contrasts with the direct enzymatic inhibition of CDK4/6 by Palbociclib, Ribociclib, and Abemaciclib, and the broader CDK inhibition profile of Flavopiridol and Roscovitine. The choice of inhibitor for research or therapeutic development will depend on the specific biological context and desired outcome. For instance, the indirect mechanism of this compound may offer a different pharmacological profile compared to direct CDK inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of these different classes of CDK modulators.

References

Enhancing Hematopoietic Stem Cell Self-Renewal: A Comparative Guide to 005A and Other Ex Vivo Expansion Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to expand hematopoietic stem cells (HSCs) ex vivo is a critical bottleneck in cell-based therapies. This guide provides a comparative analysis of the novel p18INK4C inhibitor, 005A, against other established methods for HSC self-renewal, supported by experimental data and detailed protocols.

The limited number of HSCs obtainable from sources like umbilical cord blood restricts their therapeutic application, particularly in adult patients. The development of small molecules that can promote the self-renewal of these cells outside the body offers a promising solution. Among these, the sulfamoyl benzoate (B1203000) derivative 005A has emerged as a potent facilitator of human long-term HSC self-renewal.

Performance Comparison of HSC Expansion Strategies

The efficacy of various compounds in promoting the ex vivo expansion of HSCs can be quantified by measuring the fold-increase in the number of HSCs and their ability to reconstitute the hematopoietic system in vivo. The following table summarizes the performance of 005A in comparison to other small molecules, UM171 and SR1, as well as traditional cytokine cocktails.

TreatmentTarget/Mechanism of ActionSource of HSCsCulture DurationFold Expansion of CD34+ CellsFold Expansion of Long-Term HSCs (LT-HSCs)Reference
005A p18INK4C inhibitor; activates Notch signaling and HoxB4 expressionUmbilical Cord Blood (UCB)7 days~1.2-fold increase in CD34+ percentageEnhanced long-term engraftment in primary and secondary transplant recipients[1]
UM171 Agonist of an unidentified target; involves non-canonical Wnt signalingMobilized Peripheral Blood10 days~1.9-fold increase in CD34+ percentage85.08-fold (up to 138.57-fold in poor mobilizers)[2]
SR1 (StemRegenin 1) Aryl Hydrocarbon Receptor (AhR) antagonistUmbilical Cord Blood (UCB)3 weeks73-fold17-fold increase in SCID-repopulating cells[3][4]
Cytokine Cocktail (TPO, SCF, Flt3-L, IL-6) Broadly stimulates proliferation and differentiationUmbilical Cord Blood (UCB)7 days28.0 ± 5.5-foldData not specified, focus on progenitor expansion[5]

Experimental Protocols

Accurate assessment of HSC self-renewal relies on standardized and well-defined experimental assays. Below are detailed protocols for key in vitro and in vivo assays cited in the context of HSC expansion studies.

Colony-Forming Unit (CFU) Assay

This assay is the gold standard for quantifying hematopoietic progenitor cells based on their ability to form colonies of differentiated progeny in a semi-solid medium.

Materials:

  • Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)

  • Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)

  • 35 mm non-tissue culture treated petri dishes

  • Sterile water

  • Incubator at 37°C, 5% CO2, and ≥95% humidity

Procedure:

  • Prepare a single-cell suspension of hematopoietic cells in IMDM with 2% FBS.

  • Perform a cell count to determine the cell concentration.

  • Dilute the cell suspension to the desired plating concentration. It is recommended to test a range of concentrations to obtain an optimal colony density.

  • Add the cell suspension to the methylcellulose (B11928114) medium and vortex thoroughly to ensure even distribution.

  • Allow the tube to stand for a few minutes to let bubbles dissipate.

  • Using a syringe with a blunt-end needle, dispense the cell/methylcellulose mixture into 35 mm petri dishes. Gently rotate the dish to spread the medium evenly.

  • Place the culture dishes in a larger dish containing an open dish of sterile water to maintain humidity.

  • Incubate for 14-16 days.

  • Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.[6][7][8][9][10]

Long-Term Culture-Initiating Cell (LTC-IC) Assay

This assay measures the frequency of more primitive hematopoietic cells that can sustain myelopoiesis for several weeks in a co-culture system with a supportive stromal cell layer.

Materials:

  • Supportive stromal cell line (e.g., M2-10B4) or irradiated primary bone marrow stromal cells

  • MyeloCult™ medium supplemented with hydrocortisone

  • 96-well flat-bottom culture plates

  • Methylcellulose-based medium for the CFU readout

  • Incubator at 37°C, 5% CO2, and ≥95% humidity

Procedure:

  • Establish a confluent feeder layer of stromal cells in a 96-well plate.

  • On the day of the assay, carefully remove the medium from the stromal layer.

  • Plate the test hematopoietic cells in limiting dilutions onto the feeder layer in MyeloCult™ medium.

  • Incubate the co-cultures for 5-6 weeks, performing a half-medium change weekly.

  • After the long-term culture period, harvest all the cells from each well.

  • Plate the harvested cells in methylcellulose-based medium for a standard CFU assay to determine the number of colony-forming cells produced by the LTC-ICs.

  • The frequency of LTC-ICs is calculated using limiting dilution analysis based on the number of negative wells (wells with no CFU formation).[11][12][13][14][15]

In Vivo Murine Xenograft Model for Human HSC Engraftment

This assay is the definitive method for assessing the function of human long-term repopulating HSCs by measuring their ability to reconstitute the hematopoietic system in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice)

  • Sub-lethal dose of irradiation (e.g., Busulfan or total body irradiation)

  • Human HSCs (freshly isolated or cultured)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer and antibodies against human and mouse hematopoietic cell surface markers (e.g., human CD45, mouse CD45.1, human CD3, CD19, CD33)

Procedure:

  • Condition the recipient mice with a sub-lethal dose of irradiation to ablate their native hematopoietic system.

  • Aseptically inject a known number of human HSCs into the mice via intravenous (e.g., tail vein) or intra-femoral injection.

  • Monitor the mice for signs of engraftment and overall health.

  • At various time points post-transplantation (typically 12-16 weeks for long-term engraftment), collect peripheral blood or bone marrow from the recipient mice.

  • Stain the cells with fluorescently-labeled antibodies to distinguish between human and mouse hematopoietic cells.

  • Analyze the samples by flow cytometry to quantify the percentage of human cell engraftment (e.g., %hCD45+ cells).

  • Multi-lineage engraftment is confirmed by the presence of various human hematopoietic lineages (e.g., B cells, T cells, myeloid cells).

  • To assess self-renewal, bone marrow from primary recipients can be transplanted into secondary recipient mice.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HSC self-renewal and the experimental designs to study them can aid in understanding and planning research.

G cluster_0 005A Signaling Pathway 005A 005A p18 p18 INK4C 005A->p18 inhibits CDK4_6 CDK4/6 p18->CDK4_6 inhibits Self_Renewal HSC Self-Renewal CDK4_6->Self_Renewal promotes Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD cleavage Notch_Ligand Notch Ligand Notch_Ligand->Notch_Receptor HoxB4 HoxB4 NICD->HoxB4 activates transcription HoxB4->Self_Renewal promotes

Caption: Signaling pathway of 005A in promoting HSC self-renewal.

G cluster_1 Experimental Workflow for HSC Self-Renewal Assessment start Isolate Human HSCs (e.g., CD34+ from UCB) culture Ex Vivo Culture with Test Compound (e.g., 005A) start->culture invitro In Vitro Assays culture->invitro invivo In Vivo Assay culture->invivo cfu CFU Assay invitro->cfu ltcic LTC-IC Assay invitro->ltcic transplant Xenotransplantation in Immunodeficient Mice invivo->transplant analysis Analyze Engraftment (Flow Cytometry) transplant->analysis secondary Secondary Transplantation analysis->secondary

Caption: Workflow for assessing HSC self-renewal.

References

A Comparative Guide to NSC23005 Sodium for Hematopoietic Stem Cell Population Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC23005 sodium with other commercially available small molecules for the ex vivo expansion and subsequent flow cytometric analysis of hematopoietic stem cell (HSC) populations. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of reagents for their HSC studies.

Introduction to this compound

NSC23005 is a small molecule identified as an inhibitor of p18, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors.[1][2] By inhibiting p18, NSC23005 effectively blocks the p18-mediated inhibition of CDK4 and CDK6, leading to the promotion of cell cycle progression and proliferation of HSCs.[1] This compound has been shown to promote the expansion of both murine and human HSCs in vitro without inducing differentiation or cytotoxicity.[1][2] The effective dose (ED50) for murine bone marrow cell expansion has been reported to be 5.21 nM.[1][2]

Performance Comparison with Alternative Compounds

The ex vivo expansion of HSCs is a critical step for various research and therapeutic applications. Several small molecules, in addition to NSC23005, have been identified to promote HSC expansion. This section compares NSC23005 with two prominent alternatives: StemRegenin 1 (SR1) and UM171.

FeatureThis compoundStemRegenin 1 (SR1)UM171
Mechanism of Action p18 inhibitor, promotes CDK4/6 activity[1]Aryl hydrocarbon receptor (AhR) antagonist[3]Agonist of an orphan receptor, promotes HSC self-renewal
Reported Effect on HSCs Promotes proliferation of murine and human HSCs without affecting differentiation[1][2]Promotes expansion of CD34+ cells and maintains a primitive phenotype[3]Promotes robust expansion of long-term repopulating HSCs (LT-HSCs)[2][4]
Quantitative Flow Cytometry Data Data on specific HSC population percentages after expansion is not readily available in published literature.Culture of human cord blood CD34+ cells with SR1 for 5 weeks resulted in a 47-fold increase in the CD34+CD45RA- subpopulation compared to control.[3]UM171 treatment of human peripheral blood CD34+ cells for 10 days increased the proportion of CD34+CD38-CD45RA-CD90+ LT-HSCs from 0.56% (± 0.45%) to 3.05% (± 2.08%).[2] A combination of UM171 and Nicotinamide (B372718) expanded LT-HSCs by approximately 753-fold.[4]
Effective Concentration ED50 of 5.21 nM for murine bone marrow cells[1][2]Typically used at ~1 µM[1]Typically used at ~35 nM[5]

Experimental Protocols

General Protocol for Small Molecule Treatment and Flow Cytometry of HSCs

This protocol outlines the general steps for expanding HSCs with a small molecule and subsequent staining for flow cytometric analysis.

1. Isolation of Hematopoietic Stem and Progenitor Cells:

  • Isolate bone marrow from mice or obtain human cord blood or mobilized peripheral blood.

  • Prepare a single-cell suspension.

  • Enrich for hematopoietic stem and progenitor cells (HSPCs) using a lineage cell depletion kit or by selecting for CD34+ (for human) or c-Kit+ (for mouse) cells via magnetic-activated cell sorting (MACS).

2. Ex Vivo Expansion with Small Molecule:

  • Culture the enriched HSPCs in a suitable serum-free medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L).

  • Add the small molecule of interest (e.g., NSC23005, SR1, or UM171) at the desired concentration. For NSC23005, a concentration range around the ED50 of 5.21 nM could be a starting point.

  • Culture the cells for the desired period (e.g., 7-14 days), replenishing the medium and small molecule as needed.

3. Staining for Flow Cytometry:

  • Harvest the cultured cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

  • Resuspend the cells in the staining buffer.

  • Add a cocktail of fluorescently conjugated antibodies to identify HSC populations. A typical panel for murine HSCs includes antibodies against Lineage markers, c-Kit, Sca-1, CD150, and CD48. For human HSCs, a panel may include antibodies against CD34, CD38, CD45RA, CD90, and CD49f.

  • Incubate the cells with the antibodies for 20-30 minutes on ice, protected from light.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in a suitable buffer for flow cytometry, and add a viability dye (e.g., DAPI or 7-AAD) just before analysis.

4. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on single, viable cells.

  • Identify the HSC populations of interest based on the expression of the selected markers (e.g., Lin-Sca-1+c-Kit+ (LSK) and LSKCD150+CD48- for murine long-term HSCs).

  • Quantify the percentage and absolute number of the different HSC populations in the treated and control samples.

Visualizations

Signaling Pathway of this compound

NSC23005 acts by inhibiting p18, which in turn relieves the inhibition of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and promoting cell cycle progression from G1 to S phase.

NSC23005_Pathway NSC23005 Signaling Pathway NSC23005 NSC23005 p18 p18 (INK4c) NSC23005->p18 CycD_CDK46 Cyclin D / CDK4/6 p18->CycD_CDK46 Rb_E2F Rb-E2F Complex CycD_CDK46->Rb_E2F p Rb Rb E2F E2F G1_S G1-S Phase Progression E2F->G1_S activates Rb_E2F->Rb releases Rb_E2F->E2F releases

Caption: Mechanism of NSC23005 in promoting cell cycle progression.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the effects of small molecules on HSC expansion and analysis by flow cytometry.

Experimental_Workflow Experimental Workflow for HSC Analysis cluster_preparation Cell Preparation cluster_culture Ex Vivo Culture cluster_analysis Analysis HSC_source HSC Source (Bone Marrow / Cord Blood) Enrichment HSC Enrichment (e.g., Lineage Depletion) HSC_source->Enrichment Control Control (Cytokines only) Enrichment->Control NSC23005 NSC23005 Enrichment->NSC23005 SR1 SR1 Enrichment->SR1 UM171 UM171 Enrichment->UM171 Staining Antibody Staining Control->Staining NSC23005->Staining SR1->Staining UM171->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Data Analysis (% of HSC populations) Flow_Cytometry->Data_Analysis

Caption: Workflow for comparing small molecules in HSC expansion.

References

A Comparative Guide to Functional Assays for Validating Ex Vivo Expanded Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the expansion of hematopoietic stem cells (HSCs), rigorous functional validation is paramount. While phenotypic characterization provides essential information on cell surface marker expression, it does not solely predict the ability of expanded HSCs to engraft and reconstitute the hematopoietic system. This guide provides a comparative overview of key functional assays used to validate the efficacy of ex vivo expanded HSCs, complete with experimental data presentation, detailed protocols, and workflow visualizations.

I. Overview of Functional Assays

The ultimate validation of HSC function lies in their ability to perform long-term multilineage repopulation in vivo.[1] However, a variety of in vitro assays offer valuable and more rapid insights into the proliferative and differentiation potential of expanded HSC populations.[2]

Table 1: Comparison of Key Functional Assays for Expanded HSCs

Assay TypeAssay NamePrincipleKey Parameters MeasuredThroughputTime to ResultRelevance to In Vivo Function
In Vitro Colony-Forming Cell (CFC) AssayMeasures the ability of single progenitor cells to form colonies of differentiated hematopoietic cells in a semi-solid medium.[3]Number and type of colonies (CFU-GM, CFU-GEMM, BFU-E)High1-2 weeksModerate; indicates differentiation potential and limited self-renewal.[2][3]
Long-Term Culture-Initiating Cell (LTC-IC) AssayQuantifies primitive hematopoietic cells that can sustain hematopoiesis for at least 5 weeks on a stromal cell layer.Frequency of LTC-ICsMedium5-8 weeksHigh; correlates well with in vivo repopulating ability.
Cobblestone Area-Forming Cell (CAFC) AssayA visual assay that detects primitive HSCs by their ability to form "cobblestone areas" underneath a stromal cell layer.Frequency of CAFCsMedium3-5 weeksHigh; considered a good in vitro surrogate for HSC activity.
In Vivo Competitive Repopulation AssayThe "gold standard" assay that directly measures the ability of test HSCs to engraft and contribute to long-term multilineage hematopoiesis in a myeloablated recipient animal, in competition with a known number of competitor cells.Percentage of donor-derived cells in peripheral blood and bone marrow over time.Low>16 weeksDefinitive; directly assesses self-renewal and multilineage potential.

II. In Vitro Functional Assays

In vitro assays provide a crucial first-pass assessment of the functional capacity of expanded HSCs.

The CFC assay is a widely used method to quantify hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies of mature blood cells.

Experimental Protocol: Colony-Forming Cell (CFC) Assay

  • Cell Preparation: Prepare a single-cell suspension of the ex vivo expanded HSC population.

  • Plating: Mix the cells with a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, EPO). Plate the mixture into petri dishes or multi-well plates.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Colony Identification and Counting: Identify and count the different types of hematopoietic colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for granulocyte, erythrocyte, macrophage, megakaryocyte) under an inverted microscope based on their morphology.

CFC_Assay_Workflow cluster_prep Cell Preparation cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis expanded_hscs Expanded HSC Population single_cell Single-Cell Suspension expanded_hscs->single_cell Dissociate mix Mix with Methylcellulose + Cytokines single_cell->mix plate Plate in Culture Dish mix->plate incubate Incubate (10-14 days) plate->incubate count Identify and Count Colonies incubate->count

Workflow for the Colony-Forming Cell (CFC) Assay.

The LTC-IC assay is a more stringent in vitro assay that measures the frequency of primitive hematopoietic cells capable of sustained proliferation and differentiation over several weeks.

Experimental Protocol: Long-Term Culture-Initiating Cell (LTC-IC) Assay

  • Stromal Layer Preparation: Establish a confluent monolayer of stromal cells (e.g., murine fetal liver cells or a suitable cell line) in multi-well plates.

  • Seeding Test Cells: Seed limiting dilutions of the expanded HSC population onto the irradiated stromal cell layer.

  • Long-Term Culture: Co-culture the cells for 5 weeks, with weekly half-media changes.

  • CFC Readout: After 5 weeks, harvest all non-adherent and adherent cells and perform a standard CFC assay as described above.

  • LTC-IC Frequency Calculation: The frequency of LTC-ICs is calculated using limiting dilution analysis based on the number of wells that are positive for colony formation.

LTC_IC_Assay_Workflow cluster_prep Preparation cluster_culture Co-Culture cluster_readout Readout cluster_analysis Analysis stroma Establish Stromal Layer seed Seed HSCs onto Stroma stroma->seed expanded_hscs Expanded HSCs (Limiting Dilutions) expanded_hscs->seed culture Culture for 5 Weeks seed->culture harvest Harvest Cells culture->harvest cfc_assay Perform CFC Assay harvest->cfc_assay calculate Calculate LTC-IC Frequency cfc_assay->calculate

Workflow for the Long-Term Culture-Initiating Cell (LTC-IC) Assay.

III. In Vivo Functional Assay

The definitive test of HSC function is their ability to reconstitute the hematopoietic system in vivo.

This assay is the gold standard for quantifying the functional activity of HSCs. It involves transplanting the expanded HSCs along with a known number of competitor cells into a myeloablated recipient.

Experimental Protocol: Competitive Repopulation Assay

  • Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system.

  • Cell Preparation: Prepare a single-cell suspension of the expanded HSC population (test cells) and competitor bone marrow cells from a congenic mouse strain (distinguishable by cell surface markers, e.g., CD45.1 vs. CD45.2).

  • Transplantation: Co-inject a mixture of test cells and competitor cells intravenously into the irradiated recipients.

  • Engraftment Monitoring: At various time points post-transplantation (typically 4, 8, 12, and 16 weeks), collect peripheral blood samples.

  • Flow Cytometry Analysis: Stain the blood cells with antibodies against lineage-specific markers and the congenic markers (e.g., CD45.1 and CD45.2) to determine the percentage of donor-derived cells from both the test and competitor populations in different hematopoietic lineages (myeloid, B-cell, T-cell).

  • Bone Marrow Analysis: At the end of the experiment (e.g., 16 weeks), harvest bone marrow and spleen to assess long-term engraftment and the presence of donor-derived HSCs.

Competitive_Repopulation_Assay_Workflow cluster_prep Preparation cluster_transplant Transplantation cluster_monitoring Monitoring (4-16 weeks) cluster_final_analysis Final Analysis (>16 weeks) recipient Lethally Irradiated Recipient Mouse blood_sampling Peripheral Blood Sampling recipient->blood_sampling bm_harvest Bone Marrow Harvest recipient->bm_harvest test_cells Expanded HSCs (Test Population) inject Intravenous Injection test_cells->inject competitor_cells Competitor Bone Marrow Cells competitor_cells->inject inject->recipient flow_cytometry Flow Cytometry Analysis (% Donor Chimerism) blood_sampling->flow_cytometry bm_analysis Analysis of Donor HSCs bm_harvest->bm_analysis

Workflow for the Competitive Repopulation Assay.

IV. Signaling Pathways in HSC Self-Renewal and Differentiation

The balance between self-renewal and differentiation in HSCs is tightly regulated by a complex network of signaling pathways. While specific pathways affected by novel expansion agents require empirical determination, several key pathways are known to be crucial for HSC fate decisions.

HSC_Signaling_Pathways cluster_niche Bone Marrow Niche cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes SCF SCF cKit c-Kit SCF->cKit TPO TPO MPL MPL TPO->MPL Notch_Ligands Notch Ligands Notch Notch Notch_Ligands->Notch Wnt_Ligands Wnt Ligands Frizzled Frizzled Wnt_Ligands->Frizzled HSC Hematopoietic Stem Cell PI3K_Akt PI3K/Akt cKit->PI3K_Akt STAT STAT MPL->STAT SelfRenewal Self-Renewal Notch->SelfRenewal Beta_Catenin β-catenin Frizzled->Beta_Catenin Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition STAT->Proliferation Beta_Catenin->SelfRenewal Differentiation Differentiation

References

A Comparative Guide to Small Molecules for the Ex Vivo Expansion of Hematopoietic Stem Cells: NSC23005 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of small molecules designed to overcome the primary bottleneck in hematopoietic stem cell (HSC) transplantation and gene therapy—the limited number of available stem cells.

This guide provides a detailed comparison of NSC23005, a novel p18INK4C inhibitor, with leading alternative small molecules for the ex vivo expansion of human hematopoietic stem cells. The performance of each compound is evaluated based on publicly available experimental data, with a focus on expansion efficiency of various HSC populations and their functional integrity.

Introduction to Ex Vivo HSC Expansion

Hematopoietic stem cell transplantation is a curative therapy for a range of hematologic malignancies and genetic disorders. However, the scarcity of HSCs in sources like umbilical cord blood (UCB) often limits the therapeutic dose, leading to delayed engraftment and increased risk of graft failure. The ex vivo expansion of HSCs aims to increase the number of these vital cells before transplantation. This is typically achieved by culturing purified HSCs (often identified by the CD34+ surface marker) in a specialized medium containing a cocktail of cytokines. The addition of small molecules that target specific signaling pathways can significantly enhance this expansion by promoting self-renewal over differentiation. This guide focuses on comparing the efficacy of several such small molecules.

Small Molecule Alternatives for HSC Expansion

NSC23005 (p18INK4C Inhibitor)

NSC23005 is a potent small molecule inhibitor of the cyclin-dependent kinase (CDK) inhibitor p18INK4C, with an ED50 of 5.21 nM.[1][2] By inhibiting p18INK4C, NSC23005 promotes the activity of CDK4 and CDK6, which in turn facilitates the G1-S phase transition of the cell cycle, leading to increased HSC proliferation.[3][4] A key advantage highlighted in preclinical studies is its selectivity for HSCs without promoting the proliferation of leukemia cells.[1][2]

UM171

UM171 is a pyrimidoindole derivative that has demonstrated robust HSC expansion capabilities and is currently in clinical trials.[5][6][7] Its mechanism of action is complex and involves the degradation of the chromatin modifier CoREST and the oncoprotein MYC, which helps to preserve HSC self-renewal properties during culture.[8] UM171 has been shown to be effective in expanding HSCs from various sources, including umbilical cord blood and mobilized peripheral blood.[5][7]

StemRegenin 1 (SR1)

StemRegenin 1 (SR1) is an antagonist of the Aryl Hydrocarbon Receptor (AhR).[4][9] The inhibition of AhR signaling by SR1 helps to prevent the differentiation of HSCs, thereby promoting their expansion in culture.[4] SR1 has been used in clinical trials and has been shown to significantly increase the number of CD34+ cells for transplantation.[4][10]

Valproic Acid (VPA)

Valproic acid is a well-known histone deacetylase (HDAC) inhibitor.[1][2][11] By inhibiting HDACs, VPA alters chromatin structure, leading to changes in gene expression that favor HSC self-renewal and proliferation.[12] It has been shown to upregulate genes involved in stem cell maintenance, such as HOXB4.[12][13]

dmPGE2 (16,16-dimethyl Prostaglandin E2)

dmPGE2 is a stable analog of Prostaglandin E2, a signaling molecule involved in inflammation and tissue homeostasis. dmPGE2 has been shown to enhance the homing, survival, and proliferation of HSCs.[14][15] Its mechanism involves the activation of the Wnt signaling pathway and the upregulation of the CXCR4 receptor, which is crucial for HSC homing to the bone marrow.[14][16]

Quantitative Comparison of HSC Expansion

The following tables summarize the performance of NSC23005 and its alternatives in expanding various hematopoietic cell populations ex vivo. It is important to note that the experimental conditions, such as cell source, cytokine cocktail, and culture duration, vary across studies, which can influence the expansion fold.

Table 1: Expansion of Human Umbilical Cord Blood (UCB) Derived Cells

CompoundConcentrationCulture Duration (days)Cell PopulationFold Expansion (Mean ± SD or Range)Source
NSC23005 10 nM7CD34+~15-fold[1]
UM171 35 nM12CD34+~60-fold[6]
35 nM12CD34+CD45RA-~130-fold[6]
35 nM12CFU-GEMM~110-fold[6]
SR1 750 nM15Total Nucleated Cells (TNC)854-fold (median, range: 168-2121)[4]
750 nM15CD34+330-fold (median, range: 67-848)[4]
1 µM21CD34+73-fold (vs. cytokine control)[9]
Valproic Acid (VPA) 1 mM9CD34+CD90+65-fold[17]
1 mM9Colony-Forming Cells (CFC)25.6-fold[17]
dmPGE2 10 µM (2h pulse)N/A (Functional Assay)SCID-repopulating cells (SRC)~4-fold increase in frequency[14][18]

Table 2: Expansion of Mobilized Peripheral Blood (mPB) and Bone Marrow (BM) Derived Cells

CompoundCell SourceConcentrationCulture Duration (days)Cell PopulationFold Expansion (Mean ± SD or Range)Source
UM171 mPB (poorly mobilizing patients)Not Specified10Long-Term HSC (LT-HSC)138.57-fold[5]
SR1 mPB1 µM21CD34+1118-fold (vs. input)[9]
Valproic Acid (VPA) mPB1 mM7CD34+CD45RA-CD90+807-fold[19]
Bone Marrow1 mM7CD34+CD45RA-CD90+138-fold[19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by each small molecule and a general workflow for an HSC expansion experiment.

NSC23005_Pathway NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 Inhibition CDK46 CDK4/6 p18->CDK46 Inhibition Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Sequestration pRb pRb G1S G1-S Phase Progression E2F->G1S Activation HSC_Proliferation HSC Proliferation G1S->HSC_Proliferation

Caption: NSC23005 signaling pathway.

Alternatives_Pathways cluster_UM171 UM171 cluster_SR1 SR1 cluster_VPA Valproic Acid (VPA) cluster_dmPGE2 dmPGE2 UM171 UM171 CRL4 CRL4-KBTBD4 E3 Ligase UM171->CRL4 Recruitment MYC MYC CRL4->MYC CoREST CoREST CRL4->CoREST Degradation Degradation MYC->Degradation CoREST->Degradation SelfRenewal HSC Self-Renewal Degradation->SelfRenewal SR1 SR1 AhR AhR SR1->AhR Inhibition DifferentiationGenes Differentiation Genes AhR->DifferentiationGenes Activation VPA VPA HDAC HDAC VPA->HDAC Inhibition Histone Histones HDAC->Histone Deacetylation Acetylation Histone Acetylation Histone->Acetylation GeneExpression Self-Renewal Gene Expression (e.g., HOXB4) Acetylation->GeneExpression dmPGE2 dmPGE2 EP_Receptor EP Receptors dmPGE2->EP_Receptor Wnt Wnt Pathway EP_Receptor->Wnt Activation CXCR4 CXCR4 Expression Wnt->CXCR4 Homing_Survival Homing & Survival CXCR4->Homing_Survival

Caption: Signaling pathways of alternative small molecules.

HSC_Expansion_Workflow cluster_culture Culture Conditions cluster_analysis Post-Expansion Analysis cluster_functional Functional Assays start Source Material (UCB, mPB, BM) isolation CD34+ Cell Isolation (e.g., MACS) start->isolation culture Ex Vivo Culture isolation->culture analysis Analysis culture->analysis functional_assays Functional Assays analysis->functional_assays media Basal Medium (e.g., StemSpan™) cytokines Cytokine Cocktail (e.g., SCF, TPO, Flt3L) small_molecule Small Molecule (NSC23005 or Alternative) cell_count Cell Counting (TNC Expansion) flow_cytometry Flow Cytometry (Phenotype Analysis, e.g., CD34+, CD90+) viability Viability Assay (e.g., Trypan Blue, Annexin V) cfu Colony-Forming Unit (CFU) Assay transplantation In Vivo Transplantation (e.g., NSG Mice)

Caption: General experimental workflow for HSC expansion.

Experimental Protocols

The following are generalized protocols for ex vivo HSC expansion based on the cited literature. Specific details may vary between studies.

General Protocol for Human CD34+ Cell Expansion
  • Cell Source and Isolation:

    • Human Umbilical Cord Blood (UCB), Mobilized Peripheral Blood (mPB), or Bone Marrow (BM) are common sources.

    • Mononuclear cells (MNCs) are first isolated by density gradient centrifugation (e.g., using Ficoll-Paque).

    • CD34+ cells are then positively selected from the MNC fraction using immunomagnetic bead-based methods (e.g., MACS). Purity of the isolated CD34+ population should be assessed by flow cytometry and is typically >90%.

  • Culture Conditions:

    • Basal Medium: A serum-free expansion medium such as StemSpan™ SFEM II or IMDM is typically used.

    • Cytokine Cocktail: A standard cytokine cocktail is added to the basal medium to support HSC survival and proliferation. A common combination includes:

      • Stem Cell Factor (SCF): 100 ng/mL

      • Thrombopoietin (TPO): 100 ng/mL

      • Fms-like Tyrosine Kinase 3 Ligand (Flt3-L): 100 ng/mL

      • Interleukin 6 (IL-6) may also be included at 10-20 ng/mL.

    • Small Molecule Addition:

      • NSC23005: 10 nM

      • UM171: 35 nM

      • SR1: 0.75 - 1 µM

      • Valproic Acid: 1 mM

      • dmPGE2: 10 µM (typically as a 2-hour pulse treatment before plating, rather than continuous culture).

    • Cell Seeding: Purified CD34+ cells are seeded at a density of 1 x 104 to 1 x 105 cells/mL in a humidified incubator at 37°C with 5% CO2.

    • Culture Duration: The expansion period typically ranges from 7 to 21 days, depending on the specific protocol and desired expansion fold.

  • Post-Expansion Analysis:

    • Cell Counting: Total Nucleated Cells (TNCs) are counted using a hemocytometer with trypan blue to assess viability.

    • Flow Cytometry: The expanded cell population is analyzed for the expression of various HSC and progenitor markers, such as CD34, CD38, CD90, and CD45RA, to determine the expansion of specific subpopulations.

    • Colony-Forming Unit (CFU) Assay: To assess the functional capacity of the expanded progenitors, cells are plated in a semi-solid methylcellulose (B11928114) medium containing cytokines that support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM). Colonies are counted after 14 days of culture.

    • In Vivo Repopulation Assay: The gold standard for assessing the function of long-term HSCs is their ability to engraft and reconstitute the hematopoietic system in immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG mice). Expanded cells are transplanted into sublethally irradiated mice, and human cell engraftment in the peripheral blood and bone marrow is monitored for 12-20 weeks post-transplantation.

Conclusion

The development of small molecules has significantly advanced the field of ex vivo hematopoietic stem cell expansion. NSC23005, a novel p18INK4C inhibitor, shows promise as a potent and selective agent for expanding HSCs. Its performance, particularly in terms of fold expansion of primitive HSCs and functional integrity, is comparable to other well-established alternatives such as UM171 and SR1. Valproic acid and dmPGE2 also offer effective strategies for HSC expansion, acting through different mechanisms.

The choice of the optimal small molecule will depend on the specific application, including the desired level of expansion, the need to preserve long-term repopulating potential, and considerations for clinical translation. The data and protocols presented in this guide provide a foundation for researchers to objectively compare these compounds and design experiments to further explore their potential in research and therapeutic settings.

References

NSC23005 Sodium: A Comparative Analysis of Efficacy and Specificity in Hematopoietic Stem Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of NSC23005 sodium, a potent small molecule inhibitor of p18INK4C, and its role in the ex vivo expansion of hematopoietic stem cells (HSCs). We will objectively compare its performance with available alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

Executive Summary

This compound has emerged as a significant research tool for the ex vivo expansion of HSCs. It functions by inhibiting the cyclin-dependent kinase inhibitor p18INK4C, a key negative regulator of HSC self-renewal. This inhibition leads to the activation of CDK4/6, promoting the proliferation of HSCs. With a potent half-maximal effective dose (ED50) of 5.21 nM for HSC expansion, NSC23005 demonstrates high efficacy. Crucially, it exhibits a favorable specificity profile by not affecting the proliferation of leukemia cells or showing significant cytotoxicity towards HSCs. This guide will delve into the quantitative data supporting these claims, compare NSC23005 with a direct alternative, and provide the necessary experimental context for its evaluation.

Efficacy of this compound and Alternatives

NSC23005 was identified through in silico screening and subsequent structure-activity relationship (SAR) studies as a potent p18INK4C inhibitor.[1][2] Its efficacy in promoting the expansion of both murine and human HSCs has been demonstrated.[1][2]

CompoundTargetEfficacy (ED50 for HSC Expansion)Source
NSC23005 (Compound 40) p18INK4C5.21 nM[1][2]
Compound 005A p18INK4CNot explicitly quantified, but demonstrated to enhance self-renewal of long-term HSCs[3]

Specificity of this compound

The specificity of a compound is critical for its utility as a research tool and its potential therapeutic development. NSC23005 has been shown to be specific in its biological effects, selectively promoting the expansion of HSCs without impacting the proliferation of leukemic cells.[1][2] Furthermore, it did not exhibit significant cytotoxicity toward 32D cells (a murine myeloid progenitor cell line) or HSCs.[1][2]

While a comprehensive kinase selectivity profile against a broad panel of kinases is not publicly available for NSC23005, its targeted effect on HSCs suggests a high degree of specificity for the p18INK4C pathway in this context.

Mechanism of Action: The p18INK4C Signaling Pathway

NSC23005 exerts its pro-proliferative effect on HSCs by inhibiting p18INK4C. p18INK4C is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors that specifically bind to and inhibit CDK4 and CDK6. By inhibiting p18INK4C, NSC23005 prevents this negative regulation, leading to the activation of the CDK4/6-Cyclin D complex. This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for cell cycle progression from G1 to S phase, ultimately leading to cell division and expansion of the HSC pool.

NSC23005_Mechanism_of_Action cluster_0 Cell Nucleus NSC23005 NSC23005 p18 p18INK4C NSC23005->p18 inhibits CDK46 CDK4/6 p18->CDK46 inhibits CDK46_CyclinD Active CDK4/6- Cyclin D Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F phosphorylates Rb Rb Rb E2F E2F Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription activates Rb_E2F->E2F releases HSC_Expansion HSC Expansion Gene_Transcription->HSC_Expansion

Caption: Mechanism of action of NSC23005 in promoting HSC expansion.

Experimental Protocols

Hematopoietic Stem Cell (HSC) Expansion Assay

This protocol is adapted from methodologies used to assess the ex vivo expansion of HSCs.

1. Isolation of HSCs:

  • Murine HSCs (Lin-Sca-1+c-Kit+, LSK) can be isolated from the bone marrow of C57BL/6 mice by fluorescence-activated cell sorting (FACS).

  • Human CD34+ HSCs can be isolated from umbilical cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS) or FACS.

2. Cell Culture:

  • Culture isolated HSCs in a serum-free medium supplemented with cytokines such as Stem Cell Factor (SCF) and Thrombopoietin (TPO). A common basal medium is StemSpan™ SFEM.

  • Plate cells at a density of 1 x 10^4 cells/mL in 96-well plates.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add NSC23005 or the alternative compound to the cell cultures at various concentrations (e.g., from 1 nM to 10 µM) to determine the ED50. Include a vehicle control (DMSO).

4. Incubation:

  • Incubate the cells for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.

5. Assessment of Expansion:

  • After the incubation period, harvest the cells and count the total number of viable cells using a hemocytometer and Trypan Blue exclusion.

  • Analyze the phenotype of the expanded cells by flow cytometry to determine the percentage of HSCs (e.g., LSK for murine, CD34+ for human).

  • The fold expansion is calculated as the total number of viable HSCs at the end of the culture divided by the initial number of HSCs seeded.

In Vitro p18INK4C Inhibition Assay (Biochemical Assay)

This protocol outlines a general method for assessing the direct inhibition of p18INK4C.

1. Reagents:

  • Recombinant human p18INK4C protein.

  • Recombinant active CDK4/Cyclin D1 complex.

  • Retinoblastoma protein (Rb) as a substrate.

  • ATP, [γ-32P]ATP, or a fluorescence-based kinase assay kit (e.g., ADP-Glo™).

  • NSC23005 and control compounds.

2. Reaction Setup:

  • In a microplate, pre-incubate p18INK4C with varying concentrations of NSC23005 for 15-30 minutes at room temperature in a kinase buffer.

  • Initiate the kinase reaction by adding the CDK4/Cyclin D1 complex, Rb substrate, and ATP (spiked with [γ-32P]ATP if using a radiometric assay).

3. Incubation:

  • Incubate the reaction mixture for 30-60 minutes at 30°C.

4. Detection:

  • Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Fluorescence/Luminescence Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of NSC23005 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

HSC_Expansion_Workflow cluster_workflow Experimental Workflow: HSC Expansion Assay A Isolate HSCs (FACS or MACS) B Culture in Serum-Free Medium + Cytokines (SCF, TPO) A->B C Treat with NSC23005 (or alternative) B->C D Incubate for 7-14 days C->D E Harvest and Count Viable Cells D->E F Analyze HSC Phenotype (Flow Cytometry) E->F G Calculate Fold Expansion F->G

Caption: A typical workflow for assessing HSC expansion in vitro.

Conclusion

This compound is a highly effective and specific small molecule for the ex vivo expansion of hematopoietic stem cells. Its mechanism of action through the targeted inhibition of p18INK4C provides a valuable tool for both basic research into HSC self-renewal and potential applications in regenerative medicine. While further studies to delineate its broader kinase selectivity profile would be beneficial, the existing data strongly support its utility in the laboratory setting. The direct alternative, compound 005A, also shows promise, and a head-to-head quantitative comparison of these two compounds would be a valuable future investigation. The provided experimental protocols offer a framework for researchers to independently evaluate NSC23005 and other potential HSC expansion agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of NSC23005 sodium, a compound classified with specific health hazards. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Profile of this compound

This compound is characterized by the following hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in ensuring safe handling and disposal.

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin irritation (Category 2)H315: Causes skin irritation
Eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Data sourced from the Cayman Chemical Safety Data Sheet for NSC 23005 (sodium salt).[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Segregation of Waste

  • Isolate waste this compound from other laboratory waste streams to prevent accidental chemical reactions.

  • This includes keeping it separate from incompatible materials.

Step 2: Containerization

  • Use a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

Step 3: Storage of Waste Container

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Secondary containment, such as a larger, chemically resistant bin, is recommended to mitigate spills or leaks.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • Follow all institutional and local regulations for hazardous waste pickup.

Step 5: Decontamination of Empty Containers

  • Do not attempt to wash and reuse containers that have held this compound.

  • Empty containers should be managed as hazardous waste and disposed of through the same channels as the chemical itself.

Step 6: Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and manage the cleaning materials as hazardous waste.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for disposal. Due to its hazardous nature, attempting to neutralize it without a validated procedure could lead to unforeseen and dangerous reactions. Therefore, the recommended and safest course of action is to dispose of it as hazardous waste via a professional service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound Waste B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) A->B Spill Spill Occurs A->Spill C Segregate from other waste streams B->C D Place in a labeled, sealed, compatible hazardous waste container C->D E Store in a designated, ventilated, and secure hazardous waste area D->E F Contact EHS or a licensed hazardous waste disposal service E->F G Follow institutional procedures for waste pickup F->G H End: Waste Properly Disposed G->H Spill_Proc Follow Spill Management Protocol: 1. Evacuate & Alert 2. Ventilate 3. Wear PPE 4. Contain with inert absorbent 5. Collect in hazardous waste container Spill->Spill_Proc Yes Spill_Proc->D

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling NSC23005 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling NSC23005 sodium salt. The following information is critical for ensuring laboratory safety and proper management of this chemical compound.

Hazard Identification and Safety Precautions

This compound salt is a chemical compound that requires careful handling due to its potential health effects. According to the safety data sheet, it is classified with the following hazards[1]:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.

  • Causes serious eye irritation: May result in significant eye discomfort and potential damage.

  • May cause respiratory irritation: Inhalation of dust can irritate the respiratory tract.

Hazard Summary Table

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity - oral 4 (H302)Wash thoroughly after handling.
Causes skin irritationSkin irritation 2 (H315)Wear protective gloves.
Causes serious eye irritationEye irritation 2A (H319)Wear eye protection/face protection.
May cause respiratory irritationSpecific target organ toxicity (single exposure) 3 (H335)Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound[2][3][4]:

PPE Requirements Table

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.To prevent eye contact and serious eye irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.To prevent skin irritation from direct contact[1].
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.To prevent respiratory tract irritation[1].
Hand Protection Wear appropriate chemical-resistant gloves.To prevent skin contact and irritation[1].

Experimental Protocol: Safe Handling of this compound

The following step-by-step guide ensures the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, confirm that all necessary PPE is available and in good condition.

  • Keep the container of this compound tightly closed when not in use.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.

  • Avoid generating dust when handling the solid material.

  • Use a spatula or other appropriate tool to transfer the powder.

  • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

  • Avoid all personal contact, including inhalation[5].

3. Spill Management:

  • In case of a small spill, ensure adequate ventilation and wear appropriate PPE.

  • Carefully sweep up the spilled solid material, avoiding dust generation.

  • Place the collected material into a suitable container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, evacuate the area and follow emergency procedures.

4. Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a dry, cool, and well-ventilated place[6].

  • Store away from incompatible materials. The safety data sheet does not specify incompatible materials, but as a general precaution, store away from strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.

  • Waste Characterization: Unused this compound should be considered a hazardous chemical waste.

  • Containerization: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an authorized hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. The safety data sheet advises seeing Section 13 for disposal information, but no specific methods are provided in the available search results[1].

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment & Spill cluster_disposal 4. Storage & Disposal A Risk Assessment (Review SDS) B Ensure Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh/Transfer Compound in Ventilated Area C->D E Perform Experiment D->E F Keep Container Sealed When Not in Use E->F G Clean Work Area F->G H Small Spill? G->H I Follow Spill Protocol: - Wear PPE - Sweep carefully - Collect for disposal H->I Yes K Segregate Waste I->K J Store in a Cool, Dry, Well-Ventilated Area J->K L Dispose via Authorized Waste Management K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.